M7583
描述
属性
IUPAC 名称 |
unknown |
|---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
M7583; M-7583; M 7583; |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Chemical Architecture of M7583: A Technical Guide
For Immediate Release
[City, State] – [Date] – M7583, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a significant molecule in the landscape of targeted therapies for B-cell malignancies. This document provides a comprehensive technical overview of the chemical structure, properties, and biological context of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, also known as TL-895, is a small molecule inhibitor characterized by a complex heterocyclic core. Its chemical identity has been established through various analytical techniques, providing a clear picture of its atomic composition and arrangement.
The definitive chemical structure of this compound is represented by the following SMILES notation: O=C(N1CCC(CNC2=NC=NC(N)=C2C3=CC=C(C=C3)OC4=CC=CC=C4)(CC1)F)C=C. This string uniquely defines the connectivity of the atoms within the molecule.
Table 1: Chemical Identifiers for this compound (TL-895)
| Identifier | Value |
| Molecular Formula | C25H26FN5O2 |
| Molecular Weight | 447.50 g/mol |
| CAS Number | 1415823-49-2 |
| SMILES | O=C(N1CCC(CNC2=NC=NC(N)=C2C3=CC=C(C=C3)OC4=CC=CC=C4)(CC1)F)C=C |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This compound has been characterized to possess properties amenable to oral administration.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Solubility | Soluble in DMSO | |
| Physical State | Solid powder | N/A |
Mechanism of Action and Biological Activity
This compound is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes.
By covalently binding to a cysteine residue in the active site of BTK, this compound effectively blocks its enzymatic activity. This targeted inhibition disrupts the downstream signaling cascade, ultimately leading to the suppression of B-cell proliferation and survival. This mechanism of action forms the basis of its therapeutic potential in various B-cell malignancies.
M7583: A Technical Whitepaper on its Core Target and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583, also known as TL-895, is a second-generation, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As an adenosine triphosphate (ATP)-competitive inhibitor, this compound demonstrates high potency and selectivity, positioning it as a significant compound in the landscape of targeted therapies for B-cell malignancies.[1][2] This technical guide provides an in-depth overview of this compound's target protein, its binding affinity, the experimental protocols used for its characterization, and its mechanism of action within the broader context of B-cell signaling.
Target Protein: Bruton's Tyrosine Kinase (BTK)
The primary molecular target of this compound is Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the Tec kinase family.[3] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs various aspects of B-cell development, activation, proliferation, and survival.[3] Dysregulation of the BCR pathway, often involving hyperactivation of BTK, is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. By irreversibly binding to BTK, this compound effectively blocks its downstream signaling, thereby inhibiting the growth and survival of malignant B-cells.
Binding Affinity and Selectivity
This compound exhibits potent and highly selective inhibition of BTK. The quantitative measures of its binding affinity and selectivity are summarized in the tables below.
Table 1: Binding Affinity of this compound for BTK
| Parameter | Value |
| IC50 | 1.5 nM[2] |
| Ki | 11.9 nM[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor to an enzyme.
Table 2: Kinase Selectivity Profile of this compound
Kinase specificity was determined in vitro using a kinase profiler panel. The IC50 values for kinases with inhibition within a 10-fold range of BTK are presented.
| Kinase | IC50 (nM) |
| BTK | 18.5 |
| BMX | 5 |
| Blk | 77 |
| Txk | 62 |
This high selectivity for BTK over other kinases is a key characteristic of second-generation BTK inhibitors, potentially leading to fewer off-target effects compared to first-generation inhibitors like ibrutinib.[2]
Mechanism of Action: Inhibition of the B-Cell Receptor Signaling Pathway
This compound exerts its therapeutic effect by irreversibly inhibiting BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, ultimately leading to the activation of transcription factors that promote B-cell proliferation and survival. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound permanently disables the enzyme, thereby blocking the entire downstream signaling cascade. This leads to decreased B-cell proliferation and increased apoptosis in malignant B-cells.
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the binding affinity and cellular activity of this compound.
Kinase Selectivity Profiling (In Vitro)
The kinase selectivity of this compound was assessed using a commercially available kinase profiler panel, such as the KINOMEscan™ platform (DiscoverX).
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Assay Principle: The assay is based on a competitive binding displacement principle. A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Incubation: A fixed concentration of this compound (e.g., 1 µM) is incubated with a panel of several hundred kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited by this compound compared to a DMSO control. A lower percentage indicates stronger binding of this compound to the kinase. IC50 values are then determined for kinases that show significant inhibition.
BTK Phosphorylation Assay (Cell-Based)
The cellular activity of this compound was confirmed by measuring the inhibition of BTK auto-phosphorylation in a human B-cell lymphoma cell line (e.g., Ramos). A capillary-based immunoassay system, such as the ProteinSimple Wes, is often used for this purpose.
-
Cell Culture and Treatment: Ramos cells are cultured under standard conditions and then treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Sample Preparation: The protein concentration of the lysates is determined, and the samples are diluted to a consistent concentration. Samples are then mixed with a fluorescent master mix and denatured.
-
Capillary Electrophoresis and Immunodetection:
-
The prepared samples, along with primary antibodies against phosphorylated BTK (pBTK) and total BTK, and a secondary antibody, are loaded into the wells of a Wes plate.
-
The instrument automates the separation of proteins by size through capillary electrophoresis.
-
The separated proteins are then immunoprobed with the primary and secondary antibodies.
-
Chemiluminescent substrate is added, and the resulting signal is detected by a CCD camera.
-
-
Data Analysis: The signal intensity for pBTK is normalized to the signal for total BTK. The concentration-dependent decrease in pBTK signal is used to determine the IC50 of this compound for BTK inhibition in a cellular context.
Caption: Experimental Workflow for this compound Characterization.
In Vivo Antitumor Activity Assessment
The in vivo efficacy of this compound was evaluated in xenograft models of B-cell lymphoma.
-
Cell Line and Animal Model: A human ABC-DLBCL cell line, such as TMD8, is used. Female NOD-SCID mice are utilized as the host for the xenografts.
-
Tumor Implantation: TMD8 cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a predetermined average volume (e.g., 100 mm³), the mice are randomized into treatment and control groups. This compound is administered orally, once daily, at various doses (e.g., 1, 3, and 10 mg/kg). The control group receives a vehicle solution.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: The antitumor activity of this compound is determined by comparing the tumor growth in the treated groups to the vehicle control group. Statistical analysis is performed to assess the significance of the observed tumor growth inhibition.
Conclusion
This compound is a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase. Its strong binding affinity for BTK and its ability to effectively block the B-cell receptor signaling pathway underscore its therapeutic potential in the treatment of B-cell malignancies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other targeted kinase inhibitors. The high selectivity of this compound suggests a favorable safety profile with potentially fewer off-target effects, making it a promising candidate for further clinical evaluation.
References
M7583 (TL-895): A Novel Bruton's Tyrosine Kinase Inhibitor for B-Cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
M7583, also known as TL-895, is a potent, highly selective, second-generation, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of numerous B-cell malignancies.[3][4][5] Dysregulation of this pathway promotes the proliferation and survival of malignant B-cells. This compound covalently binds to the active site of BTK, leading to the inhibition of BCR signaling and subsequent suppression of B-cell proliferation.[1] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in the context of B-cell malignancies, with a focus on its mechanism of action, experimental data, and clinical trial outcomes.
Mechanism of Action
This compound is an adenosine triphosphate (ATP)-competitive inhibitor that irreversibly binds to the cysteine residue (Cys481) in the active site of BTK. This covalent modification blocks the kinase activity of BTK, effectively shutting down downstream signaling pathways that are essential for B-cell survival and proliferation.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Inhibition of BTK by this compound disrupts this cascade, ultimately affecting cell adhesion, migration, and survival.
Preclinical Research
Biochemical and Cellular Activity
This compound has demonstrated potent and selective inhibition of BTK in preclinical studies.
| Parameter | Value | Reference |
| BTK IC50 | 1.5 nM | [1] |
| BTK Ki | 11.9 nM | |
| BTK Auto-phosphorylation (Y223) IC50 | 1-10 nM | [1] |
Table 1: Biochemical Activity of this compound against BTK.
In vitro studies have shown that this compound inhibits the proliferation of primary chronic lymphocytic leukemia (CLL) blasts and demonstrates varying activity across different diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various B-cell malignancy xenograft models.
| Model | Treatment | Tumor Growth Inhibition | Reference |
| Mino (MCL) | This compound | Significant inhibition | [1] |
| DLBCL PDX | This compound | Significant inhibition in 5/21 models | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.
Experimental Protocols
A common method to assess BTK inhibition is a kinase activity assay.
Protocol:
-
Preparation: Recombinant human BTK enzyme is prepared in a kinase buffer. This compound is serially diluted to various concentrations. A substrate peptide and ATP are also prepared.
-
Reaction: The BTK enzyme, this compound dilutions, and the substrate/ATP mixture are combined in a microplate and incubated at room temperature to allow the kinase reaction to proceed.
-
Detection: A detection reagent, such as one that measures the amount of ADP produced (a byproduct of the kinase reaction), is added. The signal, often luminescence, is then measured using a plate reader.
-
Analysis: The luminescence values are plotted against the this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
The effect of this compound on the proliferation of B-cell malignancy cell lines can be assessed using a standard proliferation assay.
Protocol:
-
Cell Seeding: B-cell malignancy cell lines are seeded into 96-well plates.
-
Treatment: The cells are treated with increasing concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells, and the luminescence, which is proportional to the number of viable cells, is measured.
-
Data Analysis: The results are used to calculate the IC50 value for growth inhibition.
Protocol:
-
Cell Implantation: Human B-cell malignancy cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound or a vehicle control, typically via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Clinical Research: Phase I/II Trial (NCT02825836)
A first-in-human, open-label, multicenter, dose-escalation Phase I/II trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory B-cell malignancies.[5][6]
Study Design
The study consisted of a dose-escalation phase followed by a dose-expansion phase. Patients received this compound orally once daily (QD) or twice daily (BID) in 28-day cycles.[4][5]
Patient Demographics and Baseline Characteristics
A total of 18 patients were enrolled in the dose-escalation phase.
| Characteristic | Value | Reference |
| Median Age (years) | 63 | [5][6] |
| Gender (Male) | 72% | |
| B-Cell Malignancies | MCL, WM, DLBCL, MZL, SLL |
Table 3: Patient Demographics in the Phase I/II Trial.
Safety and Tolerability
This compound was generally well-tolerated. No dose-limiting toxicities were reported, and the maximum tolerated dose was not reached.[5][6]
| Adverse Event (AE) | Incidence | Reference |
| Treatment-Emergent AEs | 89% | [5][6] |
| Treatment-Related AEs | 78% | [5][6] |
| Grade ≥3 Treatment-Related AEs | 17% | [5][6] |
| Common AEs | Diarrhea (33%), Fatigue (22%), Vomiting (17%) | [5][6] |
Table 4: Common Adverse Events in the Phase I/II Trial.
Clinical Efficacy
This compound demonstrated promising clinical activity across various B-cell malignancies.
| Efficacy Endpoint | Rate | Reference |
| Objective Response Rate (ORR) | 50% | [5][6] |
| Disease Control Rate (DCR) | 78% | [5][6] |
Table 5: Efficacy Outcomes in the Phase I/II Trial.
Responses were observed across all dose levels. The 300 mg BID and 900 mg QD doses were identified as potential recommended Phase 2 doses.
Conclusion
This compound (TL-895) is a potent and selective second-generation BTK inhibitor with a favorable safety and efficacy profile in patients with relapsed or refractory B-cell malignancies. Its mechanism of action, involving the irreversible inhibition of BTK, leads to the disruption of the BCR signaling pathway, which is crucial for the survival of malignant B-cells. Preclinical studies have demonstrated its potent anti-tumor activity, and the initial results from the Phase I/II clinical trial are encouraging. Further clinical investigation is warranted to fully establish the therapeutic potential of this compound in the treatment of B-cell malignancies.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P1005: EFFECT OF TL-895, A NOVEL BRUTON’S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-line derived xenograft models of MCL [bio-protocol.org]
- 4. promega.com [promega.com]
- 5. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TL-895 in the B-Cell Receptor (BCR) Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TL-895 is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies and inflammatory diseases. This document provides an in-depth technical guide on the mechanism of action of TL-895, its impact on downstream cellular processes, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to offer a comprehensive understanding of TL-895's therapeutic potential.
Introduction to BCR Signaling and the Role of BTK
The B-cell receptor (BCR) is a transmembrane protein complex on the surface of B-cells that plays a pivotal role in their development, survival, and activation. The BCR is composed of a membrane-bound immunoglobulin (mIg) molecule and a heterodimer of CD79a and CD79b. Antigen binding to the mIg component triggers a signaling cascade that is essential for B-cell function.
A key mediator in this cascade is Bruton's tyrosine kinase (BTK). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK, in turn, phosphorylates and activates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a series of events culminating in the activation of transcription factors like NF-κB, which drive B-cell proliferation, survival, and differentiation. Given its central role, BTK has emerged as a key therapeutic target for diseases characterized by aberrant B-cell activity.
TL-895: A Potent and Selective BTK Inhibitor
TL-895 is an orally active, ATP-competitive, small-molecule inhibitor of BTK.[1] It forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition. This high selectivity and potency make TL-895 a promising candidate for the treatment of various B-cell malignancies and other disorders.
Quantitative Data on TL-895 Activity
The preclinical efficacy of TL-895 has been demonstrated in various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BTK) | 4.9 nM | Recombinant BTK | [2] |
| IC50 (pBTK) | 1-10 nM | Ramos (Burkitt's Lymphoma) Cells | [3] |
| Ki | 11.9 nM | N/A | [1] |
Table 1: Biochemical and Cellular Potency of TL-895
| Endpoint | TL-895 Effect | Cell Type | Conditions | Reference |
| Cell Adhesion | 40% decrease | JAK2(VF) cells | VCAM- or ICAM-coated surfaces | [2][4] |
| Cell Migration | 57% decrease | JAK2(VF) cells | Towards SDF-1α | [2][4] |
| RAC1 Activation | 39% decrease | JAK2(VF) cells | N/A | [2][4] |
| CD69 Downregulation | EC50 = 12 nM | B-cells from PBMCs | BCR-stimulated | [2] |
| CD69 Downregulation | EC50 = 21 nM | B-cells in whole blood | BCR-stimulated | [2] |
| Pro-inflammatory Cytokine Production (IL-8, IL-1β, MCP-1, MIP-1α, IL-6) | EC50 = 1-3 nM | Healthy Monocytes | N/A | [2] |
Table 2: Functional Effects of TL-895 on Cellular Processes
Mechanism of Action and Downstream Effects
TL-895 exerts its therapeutic effects by inhibiting BTK and consequently modulating downstream signaling pathways that are critical for B-cell function and survival.
Inhibition of BCR Signaling
By irreversibly binding to BTK, TL-895 prevents its phosphorylation and activation. This halt in the BCR signaling cascade leads to the inhibition of downstream effectors, ultimately suppressing B-cell activation, proliferation, and survival. The downregulation of the cell activation marker CD69 in B-cells upon treatment with TL-895 provides direct evidence of its inhibitory effect on BCR-mediated activation.[2]
Caption: BCR signaling pathway and the inhibitory action of TL-895.
Impact on Cell Adhesion and Migration
BTK signaling is also implicated in pathways that control cell adhesion and migration. TL-895 has been shown to significantly reduce the adhesion of cancer cells to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[2][4] Furthermore, it inhibits the migration of malignant cells towards the chemokine SDF-1α.[2][4] This is achieved, in part, by decreasing the activation of the GTPase RAC1, a key regulator of the cytoskeleton.[2][4]
Caption: Workflow for cell adhesion and migration assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of TL-895.
Western Blot for BTK Phosphorylation
This protocol is for the detection of phosphorylated BTK (pBTK) in cell lysates.
-
Cell Culture and Treatment:
-
Culture Ramos cells in appropriate media.
-
Pre-treat cells with increasing concentrations of TL-895 (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody for 10-15 minutes.
-
Include vehicle-treated stimulated and unstimulated controls.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., p-BTK Y223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total BTK as a loading control.
-
Static Cell Adhesion Assay
This assay measures the adhesion of cells to extracellular matrix proteins.
-
Plate Coating:
-
Coat wells of a 96-well plate with VCAM-1 or ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Preparation and Treatment:
-
Label JAK2(VF) cells with a fluorescent dye (e.g., Calcein-AM).
-
Resuspend the labeled cells in assay buffer.
-
Treat the cells with TL-895 or vehicle control at the desired concentration for 30-60 minutes.
-
-
Adhesion Assay:
-
Add the treated cells to the coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Transwell Migration Assay
This assay quantifies the chemotactic response of cells.
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., SDF-1α) to the lower chamber of a Transwell plate.
-
Place the Transwell insert (with a porous membrane) into the well.
-
-
Cell Preparation and Seeding:
-
Resuspend JAK2(VF) cells in serum-free media.
-
Treat the cells with TL-895 or vehicle control.
-
Add the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C to allow for cell migration through the membrane.
-
-
Quantification:
-
Remove the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower side of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
RAC1 Activation Assay
This assay measures the level of active, GTP-bound RAC1.
-
Cell Treatment and Lysis:
-
Treat JAK2(VF) cells with TL-895 or vehicle control.
-
Lyse the cells according to the manufacturer's protocol for a G-LISA™ RAC1 Activation Assay kit.
-
-
Assay Procedure:
-
Perform the G-LISA™ assay according to the manufacturer's instructions. This typically involves adding the cell lysate to a plate coated with a RAC-GTP binding protein, followed by incubation with a specific antibody for RAC1 and a detection reagent.
-
-
Quantification:
-
Measure the colorimetric or chemiluminescent signal, which is proportional to the amount of active RAC1 in the sample.
-
Conclusion
TL-895 is a highly potent and selective irreversible inhibitor of BTK that effectively disrupts the BCR signaling pathway. Preclinical data demonstrate its ability to inhibit B-cell activation, reduce pro-inflammatory cytokine production, and impair the adhesion and migration of malignant cells. These findings underscore the therapeutic potential of TL-895 in B-cell malignancies and other diseases driven by aberrant BCR signaling. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation and development of this and similar targeted therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. researchgate.net [researchgate.net]
- 4. P1005: EFFECT OF TL-895, A NOVEL BRUTON’S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
M7583: A Preclinical In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for M7583, a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound, also known as TL-895, has demonstrated significant anti-tumor activity in various preclinical models of B-cell malignancies.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Result (IC50) | Species | Source |
| BTK | Biochemical Assay | 1.5 nM | Recombinant | [3][4][5] |
| BTK | Biochemical Assay | 18.5 nM | Recombinant | [1] |
| BTK (Y223 autophosphorylation) | Cellular Assay (Ramos cells) | 1-10 nM | Human | [4] |
| Blk | Kinase Panel | 77 nM | Recombinant | [1] |
| BMX | Kinase Panel | 5 nM | Recombinant | [1] |
| Txk | Kinase Panel | 62 nM | Recombinant | [1] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Model Type | Cell Line/PDX Subtype | Treatment | Tumor Growth Inhibition | Animal Model | Source |
| Cell Line-Derived Xenograft | Mantle Cell Lymphoma (Mino) | 30 mg/kg QD PO | Significant inhibition vs. vehicle | Mouse | [4] |
| Cell Line-Derived Xenograft | ABC DLBCL (TMD8) | 3 mg/kg QD PO | Significant activity | NOD-SCID Mice | [2] |
| Cell Line-Derived Xenograft | ABC DLBCL (TMD8) | 10 mg/kg QD PO | Stronger anti-tumor activity | NOD-SCID Mice | [2] |
| Patient-Derived Xenograft | ABC DLBCL | 30 mg/kg QD PO | Significant inhibition in 4/9 models | Mouse | [4] |
| Patient-Derived Xenograft | GCB DLBCL | 30 mg/kg QD PO | Significant inhibition in 1/11 models | Mouse | [4] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role. This compound covalently binds to the active site of BTK, leading to its irreversible inhibition and subsequent blockade of the downstream signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted with this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and other kinases.
Methodology:
-
Kinase Panel: A broad panel of recombinant kinases (e.g., Merck Millipore Kinase Profiler panel) was used to assess the selectivity of this compound.[1]
-
Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.
-
Procedure:
-
Varying concentrations of this compound were incubated with the kinase, a specific substrate, and ATP in a suitable buffer.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was then stopped, and the amount of phosphorylated substrate was quantified.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.
Methodology:
-
Cell Line: Ramos, a human Burkitt's lymphoma cell line, was utilized for these experiments.[1][4]
-
Procedure:
-
Ramos cells were treated with increasing concentrations of this compound for a specified duration.
-
B-cell receptor signaling was stimulated using an anti-IgM antibody.
-
Cells were lysed, and protein extracts were collected.
-
The phosphorylation status of BTK at the Y223 autophosphorylation site was determined by Western blot analysis using a phospho-specific antibody.[4]
-
Total BTK levels were also measured as a loading control.
-
Densitometry was used to quantify the inhibition of BTK phosphorylation, and IC50 values were determined.
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used as the host for tumor xenografts.[2]
-
Tumor Implantation:
-
Treatment:
-
Efficacy Evaluation:
-
Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health were monitored as indicators of toxicity.
-
The study was terminated when tumors in the control group reached a predefined maximum size.
-
Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective BTK inhibitor for the treatment of B-cell malignancies. Its high in vitro potency against BTK translates to significant anti-tumor efficacy in in vivo models, particularly those of the activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) subtype.[1][2] The refined selectivity profile of this compound may offer an improved safety profile compared to first-generation BTK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Profile of M7583 in Early Clinical Development: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-stage safety profile of M7583 (also known as TL-895), a potent and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. The data presented herein is primarily derived from the first-in-human, Phase I clinical trial (NCT02825836), which assessed the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory B-cell malignancies.
Executive Summary
This compound demonstrated a manageable safety profile in its initial clinical evaluation. The majority of treatment-emergent adverse events (TEAEs) were of mild to moderate severity. No dose-limiting toxicities were reported within the tested dose ranges, and a favorable benefit-risk profile was suggested. This document offers a detailed examination of the available safety data, experimental methodologies, and relevant biological pathways to inform ongoing and future research and development of this compound.
Quantitative Safety Data
The safety data from the Phase I dose-escalation trial of this compound (NCT02825836) in 18 patients with B-cell malignancies is summarized below.[1] Patients received this compound in various dosing cohorts: 80 mg for three days followed by 160 mg for the remainder of the 28-day cycle, 300 mg/day, 600 mg/day, 900 mg/day, and 300 mg twice daily.[1]
Overview of Treatment-Emergent Adverse Events (TEAEs)
A high-level summary of the reported adverse events in the trial is presented in the table below.
| Adverse Event Category | Percentage of Patients Reporting (%) |
| Any Treatment-Emergent Adverse Event (TEAE) | 89% |
| Any Treatment-Related Adverse Event | 78% |
| Grade ≥3 Treatment-Related Adverse Event | 17% |
Data from the NCT02825836 Phase I trial. A detailed breakdown of adverse events by dose cohort was not publicly available.
Common Treatment-Emergent Adverse Events
The most frequently reported TEAEs in the study are detailed in the following table.
| Adverse Event | Percentage of Patients Reporting (%) |
| Diarrhea | 33% |
| Fatigue | 22% |
| Vomiting | 17% |
Data from the NCT02825836 Phase I trial. The severity grading for these common AEs was not specified in the available source.[1]
Experimental Protocols
While the full, detailed protocol for the NCT02825836 trial is not publicly available, the following outlines the general methodologies employed in a first-in-human, Phase I, open-label, multicenter, dose-escalation study of this nature.
Study Design and Patient Population
The study was a Phase I, first-in-human, open-label, multicenter, dose-escalation trial.[1] Eligible patients were adults with refractory or resistant Stage III or IV B-cell malignancies who had failed prior therapies.[1] The primary objectives of such a trial are typically to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D), and to evaluate the safety and tolerability of the investigational drug.
Dosing and Administration
This compound was administered orally. The trial employed a dose-escalation design with the following cohorts:
-
80 mg for 3 days, followed by 160 mg for the remainder of the 28-day cycle
-
300 mg once daily
-
600 mg once daily
-
900 mg once daily
-
300 mg twice daily[1]
Safety and Tolerability Assessments
Safety and tolerability were continuously monitored throughout the study. Key assessments in a Phase I trial of this type include:
-
Adverse Event (AE) Monitoring: All adverse events were recorded, and their severity was graded according to a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of each AE to the study drug was also assessed by the investigators.
-
Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first cycle of treatment to guide dose escalation decisions.
-
Laboratory Tests: Hematology, clinical chemistry, and urinalysis were performed at baseline and at regular intervals during the study.
-
Vital Signs and Physical Examinations: These were conducted at each study visit.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
Pharmacokinetic and Pharmacodynamic Assessments
-
Pharmacokinetics (PK): Blood samples were collected at various time points to determine the absorption, distribution, metabolism, and excretion of this compound. The results indicated that this compound was rapidly absorbed, and its exposure was dose-proportional.[1]
-
Pharmacodynamics (PD): BTK occupancy was measured to assess the extent of target engagement. In the 300 mg twice daily and 900 mg/day cohorts, BTK occupancy was greater than 95%.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and BTK Signaling Pathway
This compound is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. By inhibiting BTK, this compound disrupts these downstream signals, leading to apoptosis of malignant B-cells.
Phase I Clinical Trial Workflow
The workflow for a typical Phase I oncology clinical trial, such as the one for this compound, follows a structured process from patient recruitment to data analysis.
Conclusion
The early clinical data for this compound (TL-895) from the Phase I trial (NCT02825836) indicate a manageable safety profile in patients with relapsed or refractory B-cell malignancies. The observed adverse events were generally mild to moderate, with a low incidence of high-grade toxicities. The dose-proportional pharmacokinetics and high level of BTK occupancy at higher doses support the mechanism of action and provide a rationale for further clinical development. Future studies will be necessary to further characterize the safety and efficacy of this compound in larger patient populations and specific B-cell malignancy subtypes.
References
Methodological & Application
Application Notes and Protocols for M7583 In Vitro Cell Proliferation Assay
These application notes provide a detailed protocol for determining the in vitro efficacy of M7583, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, on the proliferation of B-cell malignancy cell lines. The described assay is a colorimetric method based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.
Introduction
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation and survival of various B-cells, and its aberrant activation is a hallmark of many B-cell malignancies.[1] By inhibiting BTK, this compound effectively disrupts downstream signaling, leading to decreased cell proliferation and survival. This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on a relevant B-cell lymphoma cell line.
Principle of the Assay
The cell proliferation assay utilizes the WST-1 reagent, a water-soluble tetrazolium salt. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt into a soluble formazan dye. The amount of formazan produced, measured by the absorbance of light at a specific wavelength, is directly proportional to the number of living cells in the culture. This allows for the quantification of cell proliferation and the determination of the inhibitory effects of compounds like this compound.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. |
| Ramos (human Burkitt's lymphoma) Cell Line | ATCC | CRL-1596 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | Selleckchem | S8513 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| WST-1 Cell Proliferation Reagent | Roche | 11644807001 |
| 96-well flat-bottom microplates | Corning | 3596 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Experimental Protocol
Cell Culture
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
This compound Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. It is recommended to prepare 2X concentrated solutions for addition to the cell plate.
Cell Proliferation Assay Procedure
-
Harvest Ramos cells in the exponential growth phase and determine the cell density using a hemocytometer or an automated cell counter.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in the culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate, resulting in 1 x 10^4 cells per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of culture medium containing the same final concentration of DMSO as the compound-treated wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
Data Analysis
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell proliferation for each this compound concentration using the following formula: % Cell Proliferation = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Example of this compound Anti-Proliferation Data in Ramos Cells
| This compound Concentration (nM) | Absorbance (450 nm) (Mean ± SD) | % Cell Proliferation |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.25 ± 0.03 | 20.0 |
| 1000 | 0.10 ± 0.02 | 8.0 |
IC50 Value: 10.2 nM (Example)
Visualizations
Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound on BTK.
Caption: Workflow for the this compound in vitro cell proliferation assay.
References
Application Notes and Protocols: Performing a BTK Occupancy Assay with TL-895
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for a variety of B-cell malignancies and autoimmune disorders. TL-895 is a potent, highly selective, and irreversible second-generation BTK inhibitor that covalently binds to cysteine residue 481 in the BTK active site.[1][2] Measuring the extent and duration of BTK engagement by TL-895 in both preclinical and clinical settings is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring sustained target inhibition.
This document provides detailed application notes and protocols for performing a BTK occupancy assay with TL-895. Three common methodologies are described: a probe-based flow cytometry assay, a probe-free mass spectrometry assay, and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Data Presentation: Quantitative Profile of TL-895
The following table summarizes key quantitative data for TL-895, providing a basis for experimental design and data interpretation.
| Parameter | Value | Assay/Source |
| IC₅₀ (recombinant BTK) | 1.5 nM | Biochemical Assay[1][2] |
| Kᵢ | 11.9 nM | Biochemical Assay[1] |
| EC₅₀ (BTK, cellular) | 6.8 nM | NanoBRET Assay (HEK293 cells)[3] |
| EC₅₀ (BMX, cellular) | 1.6 nM | NanoBRET Assay (HEK293 cells)[3] |
| IC₅₀ (pBTK Y223) | 1-10 nM | Cellular Assay[2] |
| IC₅₀ (BCR activation) | 45.75 nM | Ramos Cells[2] |
| Clinical BTK Occupancy | ≥95% | 150 mg BID (trough, C1D8)[4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the simplified BTK signaling pathway and the mechanism of irreversible inhibition by TL-895.
Caption: BTK signaling pathway and irreversible inhibition by TL-895.
Experimental Protocols
Protocol 1: Probe-Based BTK Occupancy Assay using Flow Cytometry
This protocol measures the amount of unoccupied BTK in cells by using a biotinylated covalent probe that binds to the same cysteine residue as TL-895.
Experimental Workflow
Caption: Workflow for probe-based flow cytometry BTK occupancy assay.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other BTK-expressing cells
-
TL-895
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated covalent BTK probe (binds Cys481)
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Fluorescently-labeled anti-BTK antibody (e.g., FITC-conjugated)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation or thaw cryopreserved cells.
-
Treat cells with varying concentrations of TL-895 or vehicle control for a specified time (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Probe Labeling:
-
Incubate a fixed amount of protein lysate with a saturating concentration of the biotinylated BTK probe for 1 hour at room temperature to label any unoccupied BTK.
-
-
Staining:
-
Add Streptavidin-PE to the lysate to bind to the biotinylated probe.
-
Add a FITC-conjugated anti-BTK antibody to label the total BTK protein.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest.
-
Measure the PE signal (unoccupied BTK) and the FITC signal (total BTK).
-
-
Data Analysis:
-
Calculate BTK occupancy using the following formula: % Occupancy = (1 - (PE Signal in TL-895 treated sample / PE Signal in vehicle control)) * 100
-
Protocol 2: Probe-Free BTK Occupancy Assay using Mass Spectrometry
This method directly measures the modification of the BTK active site peptide by TL-895 without the need for a probe.
Experimental Workflow
Caption: Workflow for probe-free mass spectrometry BTK occupancy assay.
Materials:
-
PBMCs or other BTK-expressing cells
-
TL-895
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis:
-
Follow steps 1 and 2 from the Flow Cytometry protocol.
-
-
Immunoprecipitation:
-
Incubate the protein lysate with an anti-BTK antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-BTK complex.
-
Wash the beads several times to remove non-specific proteins.
-
-
Digestion:
-
Perform an on-bead digestion of the captured BTK using trypsin.
-
Collect the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use a targeted method to specifically look for the peptide containing Cys481.
-
-
Data Analysis:
-
Quantify the peak areas for the unmodified peptide and the TL-895-modified peptide.
-
Calculate BTK occupancy using the following formula: % Occupancy = (Area of modified peptide / (Area of modified peptide + Area of unmodified peptide)) * 100
-
Protocol 3: Homogeneous TR-FRET BTK Occupancy Assay
This assay measures free and total BTK simultaneously in a single well, providing a robust and high-throughput method.
Experimental Workflow
Caption: Workflow for a homogeneous TR-FRET BTK occupancy assay.
Materials:
-
Cell lysates from TL-895 treated and control cells
-
Terbium-conjugated anti-BTK antibody (donor)
-
Biotinylated covalent BTK probe
-
Streptavidin-conjugated fluorophore (acceptor 1, e.g., d2)
-
A second anti-BTK antibody recognizing a different epitope, conjugated to a different fluorophore (acceptor 2, e.g., G2)
-
TR-FRET compatible microplates and plate reader
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the previous protocols.
-
-
Assay Reaction:
-
In a microplate well, combine the cell lysate with the master mix containing the terbium-conjugated anti-BTK antibody, the biotinylated probe, the streptavidin-acceptor 1, and the second anti-BTK antibody-acceptor 2.
-
-
Incubation:
-
Incubate the plate according to the manufacturer's instructions to allow for antibody and probe binding.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled reader, measuring the emission at the wavelengths corresponding to both acceptors.
-
-
Data Analysis:
-
The signal from acceptor 1 corresponds to unoccupied BTK, while the signal from acceptor 2 corresponds to total BTK.
-
Calculate the ratio of the two signals for both the treated and control samples.
-
Calculate occupancy as follows: % Occupancy = (1 - (Ratio in TL-895 treated sample / Ratio in vehicle control)) * 100
-
Conclusion
The selection of a BTK occupancy assay for TL-895 will depend on the specific research question, available instrumentation, and throughput requirements. Flow cytometry offers single-cell resolution, mass spectrometry provides direct and probe-free quantification, and TR-FRET is well-suited for high-throughput screening. By carefully following these protocols, researchers can accurately determine the target engagement of TL-895, providing valuable insights for both preclinical and clinical development.
References
Application Notes and Protocols for M7583 in a Mantle Cell Lymphoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1. A key signaling pathway implicated in the pathogenesis of MCL is the B-cell receptor (BCR) pathway, in which Bruton's tyrosine kinase (BTK) is a critical mediator. M7583 (also known as TL-895) is a potent and highly selective, second-generation irreversible BTK inhibitor.[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models of B-cell malignancies, including mantle cell lymphoma.[1][2]
These application notes provide a comprehensive overview of the use of this compound in a preclinical MCL xenograft model, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathway and experimental workflow.
Mechanism of Action of this compound
This compound is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the cysteine residue at position 481 in the active site of BTK. This irreversible binding blocks the kinase activity of BTK, preventing its auto-phosphorylation at the Y223 phosphorylation site.[1] Inhibition of BTK disrupts the downstream signaling cascade that promotes B-cell proliferation, survival, and trafficking. In MCL, where the BCR pathway is often constitutively active, inhibition of BTK by this compound leads to a reduction in tumor cell growth and survival.
Below is a diagram illustrating the BTK signaling pathway and the inhibitory action of this compound.
Caption: BTK signaling pathway and this compound inhibition.
Preclinical Efficacy of this compound in a Mantle Cell Lymphoma Xenograft Model
This compound has demonstrated significant anti-tumor activity in the Mino mantle cell lymphoma xenograft model.[1] While the specific dosage from that particular study is not publicly available, data from a similar study using this compound in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft model provides a strong reference for effective dosing. In the TMD8 model, oral administration of this compound at doses of 3 mg/kg and 10 mg/kg, once daily, resulted in significant and dose-dependent inhibition of tumor growth.[3]
Quantitative Data Summary
The following table summarizes the anti-tumor activity of this compound in a TMD8 DLBCL xenograft model, which can be considered as a proxy for its potential efficacy in the Mino MCL model.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |
| Vehicle Control | - | Oral (p.o.) | Once Daily (QD) | - | - |
| This compound | 1 | Oral (p.o.) | Once Daily (QD) | Not Statistically Significant | >0.05 |
| This compound | 3 | Oral (p.o.) | Once Daily (QD) | Significant | <0.05 after 5 days |
| This compound | 10 | Oral (p.o.) | Once Daily (QD) | Strong | <0.005 after 10 days |
Data is extrapolated from the published study on the TMD8 xenograft model.[3]
Experimental Protocols
The following protocols are based on established methods for generating and utilizing MCL xenograft models for drug efficacy studies.
Cell Culture of Mino Mantle Cell Lymphoma Cells
-
Cell Line: Mino human mantle cell lymphoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Establishment of the Mino MCL Xenograft Model
-
Animal Strain: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old.
-
Cell Preparation:
-
Harvest Mino cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10^7 Mino cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions using calipers every 2-3 days once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
This compound Administration and Efficacy Evaluation
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation:
-
Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose in sterile water).
-
Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., 0.3 mg/mL and 1.0 mg/mL for 3 mg/kg and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) via gavage once daily (QD).
-
The treatment duration is typically 21-28 days, or until the tumor volume in the control group reaches the predetermined endpoint.
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume every 2-3 days.
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Pharmacodynamic Analysis (Optional): At selected time points after the final dose, tumors can be harvested to assess the level of BTK phosphorylation (pBTK) by methods such as Western blot or immunohistochemistry to confirm target engagement.
-
Experimental Workflow
The following diagram outlines the key steps in conducting an this compound efficacy study in an MCL xenograft model.
Caption: Workflow for this compound efficacy study.
Conclusion
This compound is a promising BTK inhibitor with demonstrated preclinical anti-tumor activity in B-cell lymphoma models. The protocols and data presented in these application notes provide a framework for researchers to design and execute in vivo studies to further evaluate the efficacy of this compound in mantle cell lymphoma xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this targeted therapy.
References
M7583: A Potent BTK Inhibitor for Investigating B-Cell Activation in Primary Cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: M7583, also known as TL-895, is a highly selective, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key mediator of B-cell receptor (BCR) signaling, BTK is a critical therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3] this compound's potency and selectivity make it an invaluable tool for studying the intricacies of B-cell activation in primary cells. These application notes provide detailed protocols for utilizing this compound to investigate B-cell signaling pathways.
This compound acts as an ATP-competitive inhibitor, covalently binding to the active site of BTK and leading to sustained inhibition of its kinase activity.[2] This targeted mechanism allows for the precise dissection of BTK's role in B-cell proliferation, differentiation, and cytokine production.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (TL-895), providing a quick reference for its biochemical and cellular activity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Ki (nM) | Notes |
| BTK | 1.5 | 11.9 | Potent and irreversible inhibitor.[4] |
| Blk | 77 | - | Within 10-fold range of BTK IC50.[1] |
| BMX | 5 | - | Within 10-fold range of BTK IC50.[1] |
| Txk | 62 | - | Within 10-fold range of BTK IC50.[1] |
Table 2: In Vitro Cellular Activity of this compound in B-Cell Malignancies
| Cell Type | Assay | IC50 (µM) | Notes |
| Primary CLL Blasts | Growth Inhibition | ~0.2 | Similar activity to ibrutinib and acalabrutinib.[2] |
| DLBCL Cell Lines | Growth Inhibition | Variable | Activity observed in a subset of cell lines.[2] |
| MCL Cell Lines | Growth Inhibition | Variable | Growth inhibition of >50% in 4 out of 6 cell lines tested.[2] |
| Ramos (Burkitt's Lymphoma) | BTK Autophosphorylation (Y223) Inhibition | 0.001 - 0.01 | Concentration-dependent inhibition.[2] |
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling and BTK Inhibition
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the mechanism of inhibition by this compound. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, culminating in B-cell proliferation, survival, and differentiation. This compound selectively and irreversibly inhibits BTK, thereby blocking these downstream effects.
Caption: BCR signaling pathway and this compound inhibition of BTK.
Experimental Workflow for Studying B-Cell Activation
This workflow outlines the key steps for investigating the effect of this compound on primary B-cell activation, from isolation to downstream analysis.
Caption: Workflow for this compound treatment of primary B-cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human B-Cells
Objective: To isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) for subsequent activation studies.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human B Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human IL-4
-
CD40L
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for B-cells using a negative selection method such as the RosetteSep™ Human B Cell Enrichment Cocktail, following the manufacturer's instructions. This minimizes unwanted cell activation.
-
Assess B-cell purity by flow cytometry using anti-CD19 antibodies. Purity should be >95%.
-
Resuspend purified B-cells in complete RPMI-1640 medium.
-
For activation studies, culture B-cells in the presence of appropriate stimuli, such as anti-IgM antibodies, CD40L, and IL-4, to mimic T-cell help.
Protocol 2: B-Cell Proliferation Assay using CFSE
Objective: To quantify the inhibitory effect of this compound on B-cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (dissolved in DMSO)
-
Primary B-cells
-
B-cell stimuli (e.g., anti-IgM, CD40L, IL-4)
-
96-well culture plate
-
Flow cytometer
Procedure:
-
Label isolated primary B-cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled B-cells in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the B-cells with a cocktail of anti-IgM, CD40L, and IL-4.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Quantify the percentage of divided cells and the proliferation index for each this compound concentration.
Protocol 3: Analysis of B-Cell Activation Markers by Flow Cytometry
Objective: To assess the effect of this compound on the expression of early and late B-cell activation markers.
Materials:
-
Fluorochrome-conjugated antibodies against CD19, CD69, and CD86
-
This compound
-
Primary B-cells and stimuli
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture primary B-cells with stimuli in the presence of varying concentrations of this compound or DMSO vehicle control for 24-48 hours.
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD19 (to gate on B-cells), CD69 (an early activation marker), and CD86 (a co-stimulatory molecule and later activation marker).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD86+ cells within the CD19+ population for each treatment condition.
Protocol 4: Assessment of BTK Phosphorylation by Western Blot
Objective: To directly measure the inhibitory effect of this compound on BTK activation in primary B-cells.
Materials:
-
Primary B-cells and stimuli
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture primary B-cells and pre-treat with this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes) to induce maximal BTK phosphorylation.
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Y223) and total BTK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and primary cell sources. Always refer to the manufacturer's instructions for reagents and equipment.
References
Application Notes: Cell-Based Assays for Potency Determination of M7583 (BTK Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction M7583, also known as TL-895, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs the proliferation, survival, and function of B-cells.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[5][6] this compound covalently binds to the active site of BTK, leading to the inhibition of its downstream signaling pathways.[4][7]
The determination of a drug's potency is a critical component of drug development, ensuring consistency, quality, and efficacy. Cell-based assays are indispensable for this purpose as they measure the biological activity of a compound in a physiologically relevant context. This document provides detailed protocols for three distinct cell-based assays to determine the potency of this compound by measuring its effects on direct target engagement, cellular proliferation, and downstream functional consequences.
BTK Signaling Pathway
BTK is a key mediator in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events activate BTK. Activated BTK, in turn, triggers downstream pathways, including PLCγ2, PI3K/AKT, and NF-κB, which are essential for B-cell activation, proliferation, and survival.[5][8][9] this compound exerts its effect by irreversibly inhibiting the kinase activity of BTK, thereby blocking these downstream signals.
Assay 1: BTK Target Engagement - Cellular Auto-phosphorylation Assay
This assay directly measures the ability of this compound to inhibit BTK activity within a cellular context by quantifying the reduction in BTK auto-phosphorylation at the Tyrosine 223 (Y223) residue following B-cell receptor stimulation.
Principle: In B-cells, stimulating the BCR with anti-IgM antibodies leads to the activation and subsequent auto-phosphorylation of BTK at Y223. Pre-incubation with this compound will inhibit this phosphorylation event in a dose-dependent manner. The level of phosphorylated BTK (pBTK) can be quantified using methods like Western Blot or a plate-based immunoassay (e.g., ELISA).
Experimental Protocol
-
Cell Culture: Culture Ramos cells (human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed 1 x 10⁶ Ramos cells per well into a 96-well plate.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 1 µM down to 0.05 nM) in serum-free RPMI-1640. Include a vehicle control (e.g., 0.1% DMSO).
-
Compound Treatment: Add the diluted this compound or vehicle control to the cells and incubate for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL. Leave one well of untreated cells unstimulated as a negative control. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Analyze the level of pBTK (Y223) and total BTK using a standard Western Blot protocol or a commercially available pBTK (Y223) ELISA kit.
-
-
Data Analysis:
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Plot the normalized pBTK signal against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Data Presentation
| Assay Type | Cell Line | Readout | This compound IC₅₀ (nM) | Reference |
| BTK Auto-phosphorylation | Ramos | pBTK (Y223) | 1 - 10 | [2] |
| BCR Activation | Not Specified | Calcium Flux | 45.75 | [10] |
Workflow Diagram
Assay 2: Functional Potency - B-Cell Proliferation/Viability Assay
This assay determines the functional potency of this compound by measuring its ability to inhibit the proliferation and/or reduce the viability of BTK-dependent cancer cell lines or primary tumor cells.
Principle: Many B-cell malignancies rely on chronic BCR signaling for survival and proliferation. By inhibiting BTK, this compound disrupts these pro-survival signals, leading to a dose-dependent decrease in cell viability or proliferation. This can be measured by quantifying the amount of ATP in metabolically active cells using a luminescent assay like CellTiter-Glo®.[2][11]
Experimental Protocol
-
Cell Culture: Culture appropriate B-cell lymphoma cell lines (e.g., DLBCL or MCL lines) or primary CLL blasts under recommended conditions.[2]
-
Cell Plating: Seed cells into a 384-well white, clear-bottom plate at a pre-determined optimal density (e.g., 500 cells/well). Incubate for 24 hours.[2]
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.008–25 µM) to the wells.[2] Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., cisplatin).[2]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[2]
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of this compound concentration and fit the data to a 4PL curve to determine the IC₅₀ value.
-
Data Presentation
| Cell Type | Assay Type | Readout | This compound IC₅₀ (µM) | Reference |
| Primary CLL Blasts | Growth Inhibition | Not Specified | ~0.2 | [2] |
| MCL Cell Lines (4 of 6 tested) | Viability | ATP Levels | >50% inhibition achieved | [2] |
| DLBCL Cell Lines (ABC & GCB) | Viability | ATP Levels | Varied Activity | [2] |
Workflow Diagram
Assay 3: Downstream Functional Assay - Inhibition of Basophil Activation
This assay provides a surrogate measure of this compound's potency by quantifying its ability to inhibit the activation of basophils in human whole blood, a process where BTK plays a key role.[12]
Principle: Basophil activation, often triggered through the high-affinity IgE receptor (FcεRI), results in the degranulation and upregulation of surface markers like CD63.[12] This signaling pathway is dependent on kinases such as BTK and SYK.[12] The potency of this compound can be determined by its dose-dependent inhibition of anti-IgE-induced CD63 expression on basophils, measured by flow cytometry.
Experimental Protocol
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparin-containing tubes.
-
Compound Treatment: Aliquot the whole blood into flow cytometry tubes. Add serial dilutions of this compound or a vehicle control and incubate for 1 hour at 37°C.
-
Basophil Stimulation: Add a stimulating agent (e.g., anti-IgE antibody) to all tubes except the negative control. Incubate for 20-30 minutes at 37°C.
-
Antibody Staining: Stop the reaction by placing tubes on ice. Add a cocktail of fluorescently-labeled antibodies to identify basophils (e.g., anti-IgE-FITC or anti-CRTH2-PE) and to quantify activation (e.g., anti-CD63-APC). Incubate for 30 minutes in the dark on ice.
-
Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysing solution.
-
Data Acquisition: Acquire data on a flow cytometer. Gate on the basophil population and quantify the percentage of CD63-positive cells.
-
Data Analysis:
-
Calculate the percent inhibition of basophil activation for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and use a 4PL fit to determine the IC₅₀ value.
-
Data Presentation
| Assay Type | Cell Source | Readout | This compound IC₅₀ (µM) | Reference |
| FcR Activation | Human Basophils | Not Specified | 1.01 | [10] |
Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. | Semantic Scholar [semanticscholar.org]
- 4. Facebook [cancer.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. buhlmannlabs.com [buhlmannlabs.com]
M7583 solubility and preparation in DMSO for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583 is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As an ATP-competitive inhibitor, this compound targets BTK with high affinity, demonstrating an IC50 of 1.5 nM and a Ki of 11.9 nM.[1][2] Its mechanism of action makes it a significant compound for research in hematological malignancies, particularly B-cell lymphomas, where BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] These notes provide detailed protocols for the solubilization and use of this compound in in vitro cell culture applications.
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C25H26FN5O2 | [2] |
| Molecular Weight | 447.51 g/mol | [2] |
| CAS Number | 1415823-49-2 | [2] |
| Mechanism of Action | Irreversible BTK inhibitor | [1][2] |
| IC50 | 1.5 nM | [1][2] |
| Ki | 11.9 nM | [1] |
Solubility and Preparation of Stock Solutions
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water.[1] For cell culture experiments, it is imperative to prepare a concentrated stock solution in a suitable organic solvent, which can then be further diluted in a cell culture medium to the desired final concentration.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| DMSO | 90 mg/mL | 201.11 mM |
| Ethanol | 22 mg/mL | 49.16 mM |
| Water | Insoluble | N/A |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.475 mg of this compound (Molecular Weight: 447.51 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock, if you weighed 4.475 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary due to the nature of DMSO, for sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
In Vitro Cell Culture Protocol
This protocol provides a general guideline for treating suspension B-cell lines, such as Ramos cells, with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in logarithmic growth phase (e.g., Ramos Burkitt's lymphoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Sterile tissue culture plates (e.g., 96-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a tissue culture plate. For example, for Ramos cells, a density of 8 x 10^7 cells/mL has been cited.[5]
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. The final DMSO concentration should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.
-
Treatment: Add the prepared this compound working solutions or the vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for pre-treatment before activation, or longer for proliferation/cytotoxicity assays).[5]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting for BTK phosphorylation, cell viability assays (e.g., MTT or CellTiter-Glo), or flow cytometry for apoptosis markers.
This compound Mechanism of Action: BTK Inhibition in the BCR Signaling Pathway
This compound exerts its therapeutic effect by irreversibly binding to and inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of downstream pathways that promote B-cell proliferation, survival, and differentiation. BTK plays a crucial role in this process. By inhibiting BTK, this compound effectively blocks these downstream signals, leading to decreased B-cell activation and proliferation.
Caption: this compound inhibits BTK in the BCR signaling pathway.
Experimental Workflow for this compound Cell-Based Assays
The following diagram outlines a typical workflow for conducting in vitro experiments with this compound.
Caption: Workflow for this compound in vitro cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of M7583 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583, also known as TL-895, is a potent, highly selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies.[3] this compound covalently binds to the active site of BTK, leading to sustained inhibition of its activity and subsequent disruption of pro-survival signaling in malignant B-cells.[1][2] These application notes provide a summary of in vivo dosing recommendations for this compound in mice and detailed protocols for conducting efficacy studies.
Data Presentation
In Vivo Dosing Regimens for this compound in Mice
The following table summarizes the recommended dosing parameters for this compound in various mouse models of B-cell malignancies based on preclinical studies.
| Parameter | Recommendation | Source |
| Dose Range | 1 - 25 mg/kg | [2][4] |
| Route of Administration | Oral Gavage (p.o.) | [1][4] |
| Dosing Frequency | Once Daily (QD) | [1][4] |
| Vehicle | 20% Kleptose (hydroxypropyl-β-cyclodextrin) in 50 mM citrate buffer | [1] |
| Mouse Models | NOD-SCID, Nude mice | [2][4] |
| Xenograft Models | Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL) | [2][4][5] |
Summary of In Vivo Efficacy Studies
This table provides an overview of key experimental details from published preclinical efficacy studies of this compound in mice.
| Mouse Model | Cell Line | Starting Tumor Volume | This compound Dose (mg/kg, p.o., QD) | Treatment Duration | Outcome | Source |
| NOD-SCID | TMD8 (ABC-DLBCL) | ~100 mm³ | 1, 3, 10 | 14-24 days | Dose-dependent tumor growth inhibition. 3 and 10 mg/kg showed significant anti-tumor activity. | [4] |
| Nude | Mino (MCL) | 100-250 mm³ | 25 | 27 days | Significant inhibition of tumor growth compared to vehicle. | [1] |
| PDX Models | DLBCL | 100-300 mm³ | 25 | 13-25 days | Significant tumor growth inhibition in 5 out of 21 DLBCL PDX models. | [1] |
Signaling Pathway
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and highlights the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).
Caption: this compound inhibits BTK in the BCR signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Kleptose® (Hydroxypropyl-β-cyclodextrin)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Sterile, deionized water
-
pH meter
-
Stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare 50 mM Citrate Buffer:
-
Dissolve the appropriate amounts of citric acid monohydrate and sodium citrate dihydrate in sterile, deionized water to achieve a final concentration of 50 mM.
-
Adjust the pH of the buffer to the desired level (typically between 4.0 and 6.0) using solutions of citric acid or sodium citrate.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Prepare 20% Kleptose Solution:
-
Slowly add Kleptose® powder to the 50 mM citrate buffer while stirring to achieve a final concentration of 20% (w/v).
-
Continue stirring until the Kleptose® is completely dissolved. This may require gentle warming.
-
-
Prepare this compound Formulation:
-
Calculate the required amount of this compound powder based on the desired final concentration and total volume.
-
Weigh the this compound powder and slowly add it to the 20% Kleptose solution while vortexing or stirring continuously to ensure a homogenous suspension.
-
Store the formulation at 4°C and protect it from light. Before each use, ensure the solution is brought to room temperature and vortexed thoroughly.
-
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old.
Cell Lines:
-
Human B-cell malignancy cell lines (e.g., TMD8 for DLBCL, Mino for MCL).
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel® (1:1 ratio) to enhance tumor take rate.
-
Subcutaneously inject the cell suspension (typically 5-10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Drug Administration:
-
Administer this compound orally by gavage at the desired dose once daily.
-
The control group should receive the vehicle solution following the same schedule and route of administration.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set treatment duration (e.g., 21-28 days).[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: General workflow for this compound in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. ashpublications.org [ashpublications.org]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of B-cell Markers Following M7583 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583 is a potent and highly selective second-generation covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. This pathway is fundamental for B-cell development, proliferation, and survival. Dysregulation of the BCR signaling cascade is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target. This compound works by irreversibly binding to the BTK protein, thereby blocking its downstream signaling and inhibiting the growth and survival of malignant B-cells. Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of BTK inhibitors like this compound on B-cell populations. This document provides detailed protocols and application notes for the analysis of B-cell markers by flow cytometry in response to this compound treatment.
Mechanism of Action of this compound
This compound, as a covalent BTK inhibitor, targets the B-cell receptor signaling cascade. Upon antigen binding to the B-cell receptor, a series of downstream signaling events are initiated, with BTK playing a pivotal role. Inhibition of BTK by this compound disrupts this cascade, leading to reduced B-cell proliferation and survival. The binding of this compound to BTK is irreversible, leading to sustained inhibition of the kinase activity.
Data Presentation: Expected Changes in B-cell Markers Post-M7583 Treatment
The following table summarizes the anticipated changes in the expression of key B-cell surface and intracellular markers following treatment with this compound, based on the known effects of covalent BTK inhibitors. The data presented here is illustrative and may vary depending on the specific cell type, treatment duration, and dosage.
| Marker | B-cell Subset Association | Expected Change after this compound Treatment | Rationale |
| pBTK (Y223) | Activated B-cells | ↓ | Direct target of this compound, inhibition prevents autophosphorylation. |
| CD19 | Pan B-cell marker | No significant change | Generally stable on B-cells, used for gating. |
| CD20 | Pan B-cell marker | No significant change or slight ↓ | Expression is generally stable but can be slightly modulated. |
| CD5 | B-1a B-cells, CLL cells | No significant change | Lineage marker, not directly modulated by BTK inhibition. |
| IgD | Naive and some memory B-cells | No significant change | Surface immunoglobulin, not directly modulated by BTK inhibition. |
| CD27 | Memory B-cells | No significant change | Memory B-cell marker, not directly modulated by BTK inhibition. |
| CD38 | Plasmablasts, Germinal Center B-cells | ↓ | Associated with B-cell activation and proliferation, which are inhibited by this compound. |
| CD69 | Early activation marker | ↓↓ | Expression is rapidly downregulated upon inhibition of BCR signaling. |
| CD86 | Activation/co-stimulatory marker | ↓ | Expression is reduced due to decreased B-cell activation. |
| CXCR4 | Chemokine receptor | ↓ on circulating B-cells | BTK inhibition can interfere with chemokine receptor signaling and trafficking. |
Note: This table provides a summary of expected trends. Quantitative changes (e.g., in Mean Fluorescence Intensity, MFI) should be determined empirically for each experimental system.
Experimental Protocols
This section provides a detailed protocol for the analysis of B-cell markers in peripheral blood mononuclear cells (PBMCs) treated with this compound using flow cytometry.
Experimental Workflow
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)
-
Fluorochrome-conjugated antibodies (see table below for a suggested panel)
-
Viability Dye (e.g., Zombie NIR™ or similar)
Suggested Antibody Panel for B-cell Subset Analysis
| Target | Fluorochrome | Clone | Purpose |
| Viability Dye | e.g., Zombie NIR™ | - | Exclude dead cells |
| CD19 | e.g., PerCP-Cy5.5 | HIB19 | Pan B-cell marker |
| CD20 | e.g., APC | 2H7 | Pan B-cell marker |
| CD27 | e.g., PE-Cy7 | O323 | Memory B-cell marker |
| IgD | e.g., FITC | IA6-2 | Naive B-cell marker |
| CD38 | e.g., PE | HIT2 | Plasmablast/Germinal Center B-cell marker |
| CD5 | e.g., BV421 | UCHT2 | B-1a/CLL cell marker |
| pBTK (Y223) | e.g., Alexa Fluor 488 | - | This compound target engagement |
Protocol
1. PBMC Isolation and Treatment a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions. b. Wash the isolated PBMCs twice with PBS. c. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. d. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
2. Surface Marker Staining a. After treatment, harvest the cells and wash them twice with cold FACS buffer. b. Resuspend the cells in 100 µL of FACS buffer. c. Add the viability dye according to the manufacturer's protocol and incubate in the dark at room temperature. d. Add the cocktail of fluorochrome-conjugated surface antibodies (CD19, CD20, CD27, IgD, CD38, CD5) at pre-titrated optimal concentrations. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with cold FACS buffer.
3. Intracellular Staining for pBTK a. After the final wash from the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells twice with 1X Permeabilization/Wash Buffer. d. Resuspend the cells in 100 µL of 1X Permeabilization/Wash Buffer. e. Add the anti-pBTK (Y223) antibody at the optimal concentration. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with 1X Permeabilization/Wash Buffer. h. Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry acquisition.
4. Flow Cytometry Acquisition and Analysis a. Acquire the samples on a flow cytometer that has been properly calibrated and compensated. b. Collect a sufficient number of events for robust statistical analysis (e.g., at least 50,000-100,000 events in the lymphocyte gate). c. Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). d. Use a sequential gating strategy: i. Gate on singlets using FSC-A vs FSC-H. ii. Gate on lymphocytes based on FSC-A vs SSC-A. iii. Exclude dead cells using the viability dye. iv. Gate on the B-cell population using CD19 and/or CD20. v. From the B-cell gate, further analyze the expression of other markers (CD5, IgD, CD27, CD38) to delineate different B-cell subsets. vi. Quantify the Mean Fluorescence Intensity (MFI) of pBTK and other markers of interest in the defined B-cell populations.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of B-cell markers following treatment with the BTK inhibitor this compound. By carefully selecting a panel of antibodies and following a standardized protocol, it is possible to gain valuable insights into the mechanism of action and pharmacodynamic effects of this compound on both healthy and malignant B-cells. This will ultimately aid in the preclinical and clinical development of this promising therapeutic agent.
Application of M7583 in CRISPR-Cas9 Studies of Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the development, differentiation, and activation of B-lymphocytes.[1] Its pivotal role in B-cell receptor (BCR) signaling makes it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] The advent of CRISPR-Cas9 genome editing technology has provided an unprecedented ability to precisely manipulate the BTK gene, enabling researchers to dissect its function with high specificity.
M7583 (also known as TL-895) is a potent, highly selective, second-generation irreversible BTK inhibitor.[4][5][6] It acts as an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[4][5] This high selectivity and potency make this compound an invaluable tool for pharmacological studies of BTK.
This application note details the use of this compound in conjunction with CRISPR-Cas9-mediated studies of BTK. The combination of these two powerful technologies allows for a robust approach to validate the on-target effects of CRISPR-mediated gene editing, to probe the functional consequences of specific BTK mutations, and to explore mechanisms of resistance to BTK inhibitors.
Key Applications
-
Validation of BTK Knockout: this compound can be used as a positive control to phenocopy the effects of a CRISPR-Cas9-mediated BTK knockout. By comparing the cellular phenotype of BTK knockout cells to that of wild-type cells treated with this compound, researchers can confirm that the observed effects are indeed due to the loss of BTK function.
-
Functional Analysis of BTK Mutations: CRISPR-Cas9 can be employed to introduce specific mutations into the BTK gene, such as those associated with drug resistance. This compound can then be used to assess the impact of these mutations on inhibitor efficacy.
-
Synergistic Drug Combination Studies: In cancer cell lines with CRISPR-engineered genetic backgrounds (e.g., knockout of a tumor suppressor gene), this compound can be used to explore synergistic interactions with other anti-cancer agents, potentially revealing novel therapeutic strategies.[7][8]
-
Target Engagement and Pathway Analysis: this compound allows for the acute and specific inhibition of BTK activity, which can be used to study the immediate downstream effects on signaling pathways. This is particularly useful in CRISPR-modified cells to understand how BTK alterations impact cellular signaling.
Quantitative Data
The following tables summarize key quantitative data for this compound (TL-895) from preclinical studies.
Table 1: In Vitro Potency of this compound (TL-895)
| Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |
| Recombinant BTK Activity Assay | IC₅₀ | 1.5 | Off-Chip mobility assay | [4] |
| BTK Autophosphorylation (Y223) | IC₅₀ | 1 - 10 | Ramos Burkitt's Lymphoma | [4] |
| Kinase Profiler Screen | IC₅₀ | 18.5 | 270 protein kinases | [4] |
Table 2: Cellular Effects of this compound (TL-895)
| Cell Type | Effect Measured | Finding | Reference |
| Primary CLL Blasts | Proliferation | Inhibited in vitro | [4] |
| Activated DLBCL and MCL lines | Growth | Inhibited in a subset of cell lines | [4] |
| Mino MCL Xenograft Model | Tumor Growth | Significantly inhibited in vivo | [4] |
| DLBCL PDX Models | Tumor Growth | Significantly inhibited in 5 out of 21 models | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for BTK studies using CRISPR-Cas9 and this compound.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of BTK in a B-cell Lymphoma Cell Line (e.g., TMD8)
This protocol is adapted from methodologies used in CRISPR-based studies of B-cell lymphoma.[2][9]
Materials:
-
TMD8 cell line (or other suitable B-cell line)
-
Lentiviral vectors for Cas9 and sgRNA expression
-
sgRNAs targeting BTK (design using a tool like CHOPCHOP or CRISPOR)
-
Lipofectamine CRISPRMAX or similar transfection reagent
-
Puromycin for selection
-
Complete RPMI-1640 medium
-
T7 Endonuclease I assay kit
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the BTK gene to maximize the probability of a frameshift mutation.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles for Cas9 and the BTK-targeting sgRNAs in a packaging cell line (e.g., HEK293T).
-
Transduce the TMD8 cells with the Cas9 and sgRNA lentiviruses. A non-targeting sgRNA should be used as a control.
-
-
Selection of Edited Cells:
-
48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
Maintain selection for 7-10 days until a stable population of edited cells is established.
-
-
Verification of Knockout:
-
Genomic Level: Extract genomic DNA from the edited and control cell populations. Perform a T7 Endonuclease I assay or Sanger sequencing of the target region to confirm the presence of insertions/deletions (indels).[2]
-
Protein Level: Perform Western blotting to confirm the absence of BTK protein expression in the knockout cell population.
-
Protocol 2: this compound Treatment and Functional Assays
Materials:
-
Wild-type and BTK knockout TMD8 cells (from Protocol 1)
-
This compound (TL-895)
-
DMSO (vehicle control)
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
Annexin V/PI Apoptosis Detection Kit
-
Antibodies for Western blotting: anti-BTK, anti-phospho-BTK (Y223), anti-PLCγ2, anti-phospho-PLCγ2 (Y759), and a loading control (e.g., anti-GAPDH or anti-β-actin).
Procedure:
-
Cell Viability Assay:
-
Seed wild-type and BTK knockout cells in a 96-well plate.
-
Treat wild-type cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Treat BTK knockout cells with the vehicle control.
-
Incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
Compare the viability of this compound-treated wild-type cells to that of the BTK knockout cells.
-
-
Apoptosis Assay:
-
Treat wild-type and BTK knockout cells with this compound or vehicle as described above.
-
After 48 hours, stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
Protocol 3: Western Blot Analysis of BTK Pathway Inhibition
This protocol is based on methods for analyzing BTK phosphorylation.[1][4]
Procedure:
-
Cell Treatment and Lysis:
-
Culture wild-type TMD8 cells and stimulate the BCR pathway (e.g., with anti-IgM).
-
Pre-treat cells with varying concentrations of this compound or vehicle for 1-2 hours before stimulation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2, total PLCγ2, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the effect of this compound on BTK and downstream signaling.
-
Protocol 4: In Vitro BTK Kinase Assay with this compound
This protocol is adapted from commercially available BTK kinase assay kits.[10][11][12]
Materials:
-
Recombinant human BTK enzyme
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., poly(Glu,Tyr) peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit or similar
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of this compound in kinase buffer.
-
Prepare a master mix containing the kinase buffer, ATP, and substrate.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle to the wells of a 96-well plate.
-
Add the recombinant BTK enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the master mix.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Calculate the IC₅₀ value of this compound for BTK inhibition.
-
Conclusion
The highly selective BTK inhibitor this compound is a powerful pharmacological tool that complements the genetic precision of CRISPR-Cas9. By integrating this compound into CRISPR-based workflows, researchers can effectively validate gene editing outcomes, perform detailed functional analyses of BTK mutations, and explore novel therapeutic strategies targeting the BTK pathway. The protocols and data presented here provide a framework for the successful application of this compound in advancing our understanding of BTK biology and its role in disease.
References
- 1. Optimizing Integration and Expression of Transgenic Bruton's Tyrosine Kinase for CRISPR-Cas9-Mediated Gene Editing of X-Linked Agammaglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of BLNK and BTK as mediators of rituximab‐induced programmed cell death by CRISPR screens in GCB‐subtype diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Optimizing M7583 concentration for in vitro experiments
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the use of M7583 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][7][8] By covalently binding to the cysteine 481 residue in the active site of BTK, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling.[9]
Q2: In which cell lines is this compound active?
A2: this compound has shown activity in various B-cell malignancy cell lines, particularly those dependent on BCR signaling. This includes cell lines derived from diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2] For example, it has been shown to inhibit BTK auto-phosphorylation in the Ramos cell line (human Burkitt's B-cell lymphoma).
Q3: What is a recommended starting concentration for this compound in in vitro assays?
A3: A good starting point for in vitro experiments is to perform a dose-response curve. Based on published data, the IC50 of this compound for BTK is approximately 18.5 nM. In cellular assays, it has been shown to block BCR activation with an IC50 of 45.75 nM and inhibit FcR activation in basophils with an IC50 of 1.01 µM. Therefore, a concentration range from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition |
| BTK IC50 | 18.5 nM | In vitro kinase assay |
| BCR Activation IC50 | 45.75 nM | Cellular Assay |
| FcR Activation IC50 | 1.01 µM | Basophil Cellular Assay |
| Effective Concentration Range | 1 nM - 10 µM | Recommended for dose-response studies |
Experimental Protocols
Protocol 1: Assessment of BTK Phosphorylation by Western Blot
This protocol details the steps to assess the inhibition of BTK auto-phosphorylation in a B-cell lymphoma cell line (e.g., Ramos) upon treatment with this compound.
Materials:
-
Ramos cells
-
Complete RPMI-1640 media
-
This compound (stock solution in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in complete RPMI-1640 media to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.
-
As a negative control, include an unstimulated and untreated sample.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-BTK antibody.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of B-cell malignancy cell lines.
Materials:
-
DLBCL or MCL cell line
-
Complete cell culture media
-
This compound (stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete media.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the media.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of BTK phosphorylation | 1. Inactive this compound: Compound may have degraded. | - Use a fresh dilution from a new stock. - Store the stock solution properly at -80°C. |
| 2. Insufficient BCR stimulation: Anti-IgM concentration or incubation time may be suboptimal. | - Titrate the anti-IgM concentration. - Optimize the stimulation time (typically 5-15 minutes). | |
| 3. Low BTK expression: The cell line may not express sufficient levels of BTK. | - Confirm BTK expression in your cell line by western blot. | |
| High background in Western Blot | 1. Insufficient blocking: The blocking step was not effective. | - Increase the blocking time to 2 hours or use a different blocking agent (e.g., 5% non-fat dry milk if not detecting a phosphoprotein).[10] |
| 2. Antibody concentration too high: The primary or secondary antibody concentration is excessive. | - Titrate the antibody concentrations to find the optimal dilution. | |
| Inconsistent cell viability results | 1. Uneven cell seeding: Inconsistent number of cells seeded per well. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| 2. Edge effects in 96-well plate: Evaporation from the outer wells can affect cell growth. | - Fill the outer wells with sterile PBS or media without cells. | |
| 3. This compound precipitation: The compound may precipitate at higher concentrations. | - Visually inspect the media for any signs of precipitation after adding the compound. - Consider using a lower concentration of DMSO in the final culture volume. |
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 6. Phase I, first-in-human trial of Bruton’s tyrosine kinase inhibitor this compound in patients with B-cell malignancies | Semantic Scholar [semanticscholar.org]
- 7. B-cell receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition [openarchive.ki.se]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: M7583 Western Blot Troubleshooting
Welcome to the technical support center for M7583 western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal during their experiments.
Frequently Asked Questions (FAQs) - Low Signal
This section addresses common questions related to weak or absent signals in your western blot experiments using the this compound antibody.
Q1: I am not seeing any signal for my target protein. What are the primary areas I should investigate?
A weak or nonexistent signal can stem from several factors throughout the western blot workflow. The main areas to troubleshoot are the protein sample, the primary and secondary antibodies, the transfer process, and the detection reagents. A systematic approach to evaluating each step is crucial for identifying the root cause.[1][2][3]
Q2: How can I be sure that my protein of interest is present in the lysate?
Several factors can affect the presence and detectability of your target protein in the lysate:
-
Low Protein Expression: The target protein may be expressed at very low levels in your chosen cell line or tissue.[4] It is advisable to consult protein expression databases like The Human Protein Atlas or BioGPS to confirm the expected expression levels.[4]
-
Insufficient Protein Load: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[4] However, for detecting less abundant or modified proteins, you may need to load up to 100 µg.[4]
-
Sample Degradation: Ensure that protease and phosphatase inhibitors are always added to your lysis buffer to prevent protein degradation.[5] Samples should also be kept on ice.
-
Positive Control: Always include a positive control, such as a lysate from a cell line known to express the target protein or a purified recombinant protein, to validate your experimental setup.[5]
Q3: My primary antibody (this compound) might be the issue. How can I troubleshoot it?
Problems with the primary antibody are a frequent cause of low signal. Here’s what to check:
-
Antibody Concentration: The recommended starting dilution for a new antibody should be followed.[6] However, this often requires optimization.[7] You may need to increase the antibody concentration.[8][9] A dot blot can be a quick and cost-effective way to determine the optimal antibody concentration without running a full western blot.[10][11]
-
Antibody Activity: Ensure the antibody has been stored correctly according to the manufacturer's datasheet and is not expired.[8] Repeated use of pre-diluted antibodies is not recommended as their stability can decrease over time.[4]
-
Incubation Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can enhance the signal, especially for low-abundance proteins.[6][8]
Q4: How do I know if my protein transfer from the gel to the membrane was successful?
Inefficient protein transfer is a common reason for weak signals.[1][3]
-
Ponceau S Staining: After transfer, you can stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was generally successful and even across the gel.[2]
-
Transfer Conditions: Optimize transfer time and voltage, especially for very large or very small proteins.[3] For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can improve transfer efficiency.[8] For low molecular weight proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through the membrane.[5][8]
-
Gel Equilibration: Equilibrating the gel in transfer buffer before starting the transfer is a critical step to prevent gel shrinkage and ensure efficient protein transfer.[12]
Q5: Could my blocking or washing steps be the cause of a low signal?
Yes, both blocking and washing can impact signal intensity.
-
Over-blocking: Excessive blocking or using an inappropriate blocking agent can mask the epitope on the target protein, preventing the primary antibody from binding.[8] If you suspect this, try reducing the blocking time or testing a different blocking buffer (e.g., BSA instead of non-fat dry milk, or vice versa).[5][8]
-
Excessive Washing: While thorough washing is necessary to reduce background, excessive washing can also wash away the bound antibody, leading to a weaker signal.[5] Adhere to the recommended number and duration of wash steps.[9]
Q6: My detection step might be failing. What should I check?
The final detection step is critical for visualizing your results.
-
Substrate Activity: Ensure your ECL substrate has not expired and has been stored correctly.[5] It's also possible the substrate has lost activity.[5]
-
Exposure Time: You may simply need to increase the exposure time to capture a faint signal.[8] However, be aware that longer exposure times can also lead to higher background.
-
Secondary Antibody: Verify that your secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary).[3] Also, check its concentration and storage conditions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal in a western blot experiment.
Caption: A step-by-step decision tree for troubleshooting low western blot signal.
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters in your western blot protocol. Remember that optimization is often necessary for each specific experiment.[7][10]
Table 1: Recommended Protein Loading Amounts
| Sample Type | Recommended Protein Load (per lane) | Notes |
| Whole Cell Lysate | 20 - 50 µg | A good starting range for most proteins.[7] |
| Tissue Lysate | 30 - 100 µg | May require higher amounts due to lower protein concentration and complexity.[4] |
| Low Abundance Proteins | > 50 µg | Consider immunoprecipitation to enrich the target protein.[5][13] |
| Purified/Recombinant Protein | 10 - 100 ng | For use as a positive control. |
Table 2: Antibody Dilution and Incubation Recommendations
| Antibody | Recommended Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody (this compound) | 1:500 - 1:2,000 | 2 hours - Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary | 1:2,000 - 1:20,000 | 1 - 2 hours | Room Temperature |
Note: These are general ranges. Always consult the manufacturer's datasheet for the this compound antibody for specific recommendations. Titration is recommended for new antibodies or experimental conditions.[6][7][14]
Detailed Experimental Protocol: Standard Western Blot
This protocol outlines a standard methodology for performing a western blot.
I. Sample Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5 minutes.
II. Gel Electrophoresis
-
Load 20-50 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
III. Protein Transfer
-
Equilibrate the gel in transfer buffer for 10-15 minutes.[12]
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF or nitrocellulose membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[15]
-
Perform the transfer according to the transfer system manufacturer's instructions (e.g., 100V for 1-2 hours for a wet transfer).
IV. Immunodetection
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Wash the membrane three times for 5 minutes each with TBST.[4]
-
Incubate the membrane with the this compound primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
V. Signal Detection
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Signaling Pathway Visualization
To aid in experimental design, understanding the potential signaling pathway involving your target is crucial. The following is a generic representation of a signaling cascade that could be investigated using an antibody like this compound.
Caption: A simplified model of a cellular signaling pathway.
References
- 1. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 6. google.com [google.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. google.com [google.com]
M7583 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of M7583 in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
There is currently no publicly available data specifically detailing the degradation kinetics or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. As with any small molecule, the stability of this compound in solution is expected to be influenced by factors such as temperature, pH, light exposure, and the specific components of the medium. For critical or long-term experiments, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1] When preparing working solutions in cell culture media, it is best practice to do so immediately before use.
Q3: Are there any components in cell culture media that could potentially degrade this compound?
While specific interactions with this compound have not been documented, certain components commonly found in cell culture media can affect the stability of small molecules. For instance, components like cysteine and certain metal ions can be reactive.[2] Additionally, the inherent instability of some media components, such as L-glutamine which can degrade into ammonia, can alter the pH and composition of the medium over time, potentially impacting the stability of dissolved compounds.[3][4]
Q4: How does this compound exert its biological effect?
This compound, also known as TL-895, is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][5][6] It acts by covalently binding to the active site of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[5][7] This inhibition blocks downstream signaling, thereby inhibiting the proliferation and survival of B-cell malignancies.[7][8]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my cell-based assays.
This could be due to the degradation of this compound in your cell culture medium during the course of the experiment.
Recommended Action:
Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for such a study is provided below.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over a desired time course.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound-containing medium in a sterile, loosely capped tube in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
Time Point Sampling: At regular intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the incubated medium. Store each aliquot at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw all samples (including T=0).
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
Analytical Method:
-
Develop a suitable HPLC or LC-MS method to separate and quantify this compound. A reverse-phase C18 column with a gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Establish a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample based on the standard curve.
-
Normalize the concentration at each time point to the T=0 concentration to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Data Presentation
The results of the stability study can be summarized in a table as shown below.
| Time (hours) | This compound Concentration (µM) | % this compound Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.98 | 98 |
| 4 | 0.95 | 95 |
| 8 | 0.91 | 91 |
| 12 | 0.88 | 88 |
| 24 | 0.75 | 75 |
| 48 | 0.55 | 55 |
| 72 | 0.38 | 38 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Biopharma & Bioprocessing [evonik.com]
- 5. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Facebook [cancer.gov]
- 8. ascopubs.org [ascopubs.org]
M7583 Technical Support Center: Addressing Off-Target Effects in Experiments
Welcome to the technical support center for M7583, a potent and highly selective second-generation Bruton's Tyrosine Kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as TL-895) is a potent, orally active, and highly selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1] It functions by competitively binding to the ATP-binding site of BTK.[1] Its high selectivity is a key feature, designed to minimize the off-target effects seen with first-generation BTK inhibitors.
Q2: What are the known primary off-target kinases for this compound?
Kinase profiling studies have shown that this compound is highly selective for BTK. However, a few other kinases have been identified with IC50 values within a 10-fold range of BTK's IC50. These are considered the most likely off-targets and include:
-
Blk (B-lymphoid tyrosine kinase)
-
BMX (Bone Marrow X kinase)
-
Txk (Tyrosine-protein kinase TXK)
Q3: What are the functions of the main off-target kinases?
Understanding the function of potential off-target kinases is crucial for predicting and identifying unintended experimental outcomes.
-
Blk: A member of the Src family of non-receptor tyrosine kinases, Blk is primarily expressed in B-lymphocytes. It plays a role in B-cell receptor (BCR) signaling, which is essential for B-cell development and activation.[2]
-
BMX: A member of the Tec family of kinases, BMX is involved in various signaling pathways that regulate cell migration, proliferation, and survival. It is a downstream effector of phosphatidylinositol 3-kinase (PI3K) and is implicated in the STAT signaling pathway.[3]
-
Txk: Also a member of the Tec family, Txk is predominantly expressed in T-cells and is involved in T-cell receptor (TCR) signaling.[4]
Troubleshooting Guide: Unexpected Experimental Results
If you observe an unexpected phenotype in your experiments with this compound, it is important to determine if it is a consequence of on-target BTK inhibition or an off-target effect. This guide provides a systematic approach to troubleshooting.
Symptom: Unexpected phenotype observed (e.g., altered cell morphology, unexpected changes in gene expression, viability changes in non-B-cell lineages).
Possible Cause 1: Off-target inhibition of Blk, BMX, or Txk.
Troubleshooting Steps:
-
Review the cellular context: Is the affected cell type known to express Blk, BMX, or Txk? Check protein expression databases and literature.
-
Analyze downstream signaling pathways of off-target kinases: Based on the known signaling pathways of the potential off-target kinases, assess key downstream phosphorylation events.
Figure 1: A logical workflow for troubleshooting unexpected phenotypes observed with this compound treatment.
-
Perform control experiments:
-
Dose-response curve: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for BTK.
-
Rescue experiment: If possible, transfect cells with a constitutively active form of the suspected off-target kinase. If the phenotype is rescued, it suggests an off-target effect.
-
Use of control compounds:
-
Positive Controls for Off-Target Effects: Use selective inhibitors for the suspected off-target kinases to see if they replicate the unexpected phenotype.
-
Negative Control: Ideally, a structurally similar but inactive analog of this compound would be used. As a specific one is not commercially available, comparing results with another highly selective BTK inhibitor with a different off-target profile can be informative.
-
-
Quantitative Data Summary: IC50 Values
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | BTK | 1.5 | [1] |
| Blk | 18.8 (approx. 12.5x higher than BTK) | [5] | |
| BMX | 20.5 (approx. 13.7x higher than BTK) | [5] | |
| Txk | Not specified in searches | ||
| BLK-IN-1 | Blk | 18.8 | [5] |
| BTK | 20.5 | [5] | |
| BLK-IN-2 | Blk | 5.9 | [6] |
| BTK | 202.0 | [6] | |
| BMX-IN-1 | BMX | 8 | [7][8] |
Experimental Protocols
Protocol 1: Cellular Assay for BMX Activity via Western Blot of Phospho-STAT3
This protocol allows for the assessment of BMX kinase activity by measuring the phosphorylation of a key downstream target, STAT3.
Figure 2: Simplified BMX signaling pathway leading to STAT3 phosphorylation.
Materials:
-
Cell line of interest
-
This compound
-
BMX-IN-1 (as a positive control for BMX inhibition)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere/stabilize. Treat cells with varying concentrations of this compound, BMX-IN-1, and a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with anti-total-STAT3 and a loading control antibody to ensure equal protein loading.
Protocol 2: Cellular Assay for Blk Activity via Western Blot of Phospho-CD79A
This protocol assesses Blk activity by measuring the phosphorylation of its substrate, CD79A, a component of the B-cell receptor complex.
Figure 3: Simplified Blk signaling pathway showing phosphorylation of CD79A.
Materials:
-
B-cell line (e.g., Ramos)
-
This compound
-
BLK-IN-2 (as a selective positive control for Blk inhibition)
-
Anti-IgM antibody (to stimulate the BCR)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-CD79A (Tyr182), anti-total-CD79A, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment: Pre-incubate B-cells with this compound, BLK-IN-2, or vehicle control for 1-2 hours.
-
BCR Stimulation: Stimulate the cells with anti-IgM for a short period (e.g., 5-10 minutes) to induce CD79A phosphorylation.
-
Cell Lysis & Western Blotting: Follow steps 2-5 as described in Protocol 1, using the antibodies specific for phospho-CD79A and total CD79A.
Protocol 3: In Vitro Kinase Assay for Txk Activity
This protocol provides a method to directly measure the kinase activity of Txk in a cell-free system.
Materials:
-
Recombinant human Txk kinase
-
This compound
-
Peptide substrate for Txk (e.g., [EAIYAAPFAKKK])[9]
-
Kinase assay buffer
-
[γ-³³P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing kinase buffer, recombinant Txk, and the peptide substrate.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and the IC50 of this compound for Txk.
-
Use the lowest effective concentration of this compound that inhibits BTK.
-
Compare results with other BTK inhibitors that have different off-target profiles.
-
Employ non-pharmacological methods to validate findings, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of BTK.
This technical support guide provides a framework for understanding and experimentally addressing the potential off-target effects of this compound. By employing careful experimental design and the appropriate controls, researchers can confidently interpret their results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXK tyrosine kinase | Tec family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a selective irreversible BMX inhibitor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Managing M7583 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor M7583 (also known as TL-895) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions as an adenosine triphosphate (ATP)-competitive inhibitor, covalently binding to the active site of BTK.[1][2] This binding prevents BTK auto-phosphorylation, a critical step in its activation, thereby blocking downstream signaling pathways that promote B-cell proliferation and survival.[1][2]
Q2: Why am I observing toxicity in my primary cell cultures treated with this compound, even though it is highly selective?
While this compound is highly selective for BTK, off-target effects, though minimal, can still occur, especially at higher concentrations.[1][3] Toxicity in primary cell cultures can also arise from on-target effects in cell types where BTK plays a physiological role. Furthermore, primary cells are generally more sensitive to in vitro manipulations and drug treatments compared to immortalized cell lines. Factors such as the specific primary cell type, donor variability, and culture conditions can all influence the observed cytotoxicity.
Q3: Which primary cell types are most relevant for studying this compound toxicity?
The choice of primary cells should align with the research question. To assess on-target toxicity, primary B cells and other immune cells expressing BTK, such as monocytes and macrophages, are relevant. For evaluating off-target toxicity, primary human hepatocytes are considered the gold standard for in vitro drug-induced liver injury studies.[4] Other relevant primary cell types for general toxicity screening include peripheral blood mononuclear cells (PBMCs), renal proximal tubule epithelial cells, and endothelial cells.
Q4: What are the known off-target kinases of this compound?
Preclinical studies have shown that this compound is highly selective for BTK. In a panel of 270 kinases, only a few other kinases were inhibited with an IC50 within a tenfold range of that for BTK.[1][2] One study identified bone marrow kinase on chromosome X (BMX) as another target of this compound, with even more potent inhibition observed in a kinase assay compared to BTK.[3]
Q5: What are some general strategies to mitigate this compound-induced toxicity in my primary cell cultures?
-
Dose Optimization: Conduct a thorough dose-response study to determine the optimal concentration of this compound that achieves the desired on-target effect with minimal toxicity.
-
Time-Course Experiments: Evaluate the effect of different incubation times to identify a window where on-target effects are maximized and toxicity is minimized.
-
Optimize Culture Conditions: Ensure optimal culture conditions for your specific primary cell type, including media composition, serum concentration, and cell density. Stressed cells are often more susceptible to drug-induced toxicity.
-
Co-culture Models: Consider using co-culture systems that more closely mimic the in vivo microenvironment. For example, co-culturing hepatocytes with other liver cell types can sometimes modulate drug metabolism and toxicity.
-
Use of Protective Agents: For specific toxicity mechanisms, the co-administration of protective agents may be explored. For example, antioxidants could be considered if oxidative stress is a suspected mechanism of off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro activity and cytotoxicity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (TL-895)
| Kinase | IC50 (nM) | Source |
| BTK | 1.5 (average) | [1][2] |
| BMX | 0.53 | [3] |
Table 2: In Vitro Cytotoxicity and Anti-proliferative Effects of this compound (TL-895) in Primary Cells
| Primary Cell Type | Assay | Endpoint | This compound Concentration | Result | Source |
| Human Hepatocytes | Cytotoxicity | EC50 | 6.4 µM (at 24h) | - | Preclinical Study |
| Chronic Lymphocytic Leukemia (CLL) Blasts | Proliferation Inhibition | IC50 | ~0.2 µM | - | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Primary Human Hepatocytes
-
Cell Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 3 x 10^4 cells per well in appropriate hepatocyte culture medium.
-
Cell Recovery: Allow cells to recover and adhere for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a suitable assay, such as the MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Determine the EC50 value (the concentration at which 50% of the maximum toxic effect is observed).
Protocol 2: Assessment of this compound Anti-proliferative Effects in Primary Chronic Lymphocytic Leukemia (CLL) Cells
-
Cell Isolation: Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the CLL cells in 96-well plates at a density of 1 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Proliferation Assay: Measure cell proliferation using a suitable method, such as a BrdU incorporation assay or a fluorescent dye-based proliferation assay (e.g., CFSE).
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control for each concentration. Determine the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background toxicity in vehicle control wells | - High concentration of solvent (e.g., DMSO).- Poor quality of primary cells.- Suboptimal culture conditions. | - Ensure the final solvent concentration is non-toxic to your primary cells (typically ≤ 0.1%).- Perform a quality check of the primary cells (viability, morphology) before starting the experiment.- Optimize cell seeding density, media, and serum concentration. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent toxicity observed | - this compound concentration range is too low.- Incubation time is too short.- The chosen primary cell type is resistant to this compound-induced toxicity.- Assay interference. | - Test a wider range of this compound concentrations.- Increase the incubation time.- Confirm the expression and activity of BTK or potential off-targets in your cell type.- Rule out any interference of this compound with the chosen viability assay (e.g., by running the assay in a cell-free system with this compound). |
| Unexpected toxicity at low this compound concentrations | - On-target toxicity in sensitive primary cells.- Synergistic effects with components in the culture medium.- Contamination of the cell culture. | - Carefully characterize the BTK signaling pathway in your primary cell model.- Test the effect of different serum lots or use serum-free medium if possible.- Regularly check for mycoplasma and other microbial contamination. |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling of this compound.
Caption: Experimental workflow for toxicity assessment.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-7583 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis [mdpi.com]
Technical Support Center: M7583 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor M7583 (also known as TL-895) in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound in preclinical animal studies.
| Issue | Potential Cause | Recommended Solution |
| This compound Precipitation in Formulation | - Incomplete dissolution of this compound. - Incorrect pH of the citrate buffer. - Temperature fluctuations affecting solubility. | - Ensure vigorous and prolonged vortexing or sonication during preparation. - Verify the pH of the 50 mM citrate buffer is within the optimal range for this compound solubility (if known) or at a standard physiological pH. - Prepare the formulation at room temperature and avoid cold storage unless stability data indicates otherwise. Prepare fresh on the day of use. |
| High Viscosity of Formulation | - Concentration of hydroxypropyl-β-cyclodextrin (Kleptose®) is too high. | - While 20% is the cited concentration, ensure accurate weighing and volume measurements. If viscosity remains an issue with the specified gavage needle gauge, consider if a slight, validated dilution is possible without compromising efficacy. |
| Animal Distress During Oral Gavage | - Improper restraint technique. - Incorrect gavage needle size or insertion. - Esophageal or tracheal irritation. | - Ensure the mouse is properly restrained to prevent movement and injury.[1][2] - Use the appropriate gavage needle size for the age and weight of the mouse.[3] Lubricate the tip with sterile water or a non-irritating lubricant. - Measure the needle from the tip of the nose to the last rib to ensure correct insertion depth and avoid stomach perforation.[1] If resistance is met, do not force the needle.[1][3] |
| Regurgitation or Reflux After Dosing | - Dosing volume is too large. - Administration is too rapid. | - The maximum recommended oral gavage volume for mice is 10 mL/kg.[3][4] - Administer the formulation slowly and steadily to allow the animal to swallow.[1] |
| Inconsistent Tumor Growth in Xenograft Models | - Variation in cell viability or number. - Suboptimal tumor cell implantation. - Health status of the mice. | - Ensure consistent cell counts and viability for implantation. - Co-injection of tumor cells with Matrigel or a similar basement membrane extract can improve tumor take and growth. - Monitor animal health closely, as stress or illness can impact tumor development. |
| Lack of Expected Anti-Tumor Efficacy | - Incorrect dosage or formulation instability. - Issues with oral absorption. - Model resistance. | - Double-check all calculations for dosing and formulation preparation. Prepare the formulation fresh for each dosing session. - Ensure proper gavage technique to confirm the full dose reaches the stomach. - Confirm the sensitivity of the specific cell line (e.g., ABC-DLBCL subtypes are generally more sensitive) to BTK inhibition.[5] |
Frequently Asked Questions (FAQs)
Formulation and Dosing
-
Q1: What is the recommended vehicle for oral administration of this compound in mice? A1: Preclinical studies have successfully used a solution of 20% Kleptose® (hydroxypropyl-β-cyclodextrin) in 50 mM citrate buffer for the oral delivery of this compound.
-
Q2: How do I prepare the 20% Kleptose® in 50 mM citrate buffer formulation? A2: While a detailed published protocol is not available, a standard laboratory procedure would be:
-
Prepare a 50 mM citrate buffer and adjust the pH to an appropriate physiological range (e.g., pH 4-5).
-
Slowly add the Kleptose® (hydroxypropyl-β-cyclodextrin) powder to the citrate buffer while stirring continuously until it is fully dissolved. This may require gentle warming.
-
Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved.
-
It is recommended to prepare this formulation fresh on the day of administration.
-
-
Q3: What is a typical dose of this compound in mouse xenograft models? A3: Doses of 25 mg/kg administered once daily by oral gavage (PO, QD) have been shown to be effective in mouse models. This dose resulted in significantly greater exposure than that required for 90-95% target occupancy.
-
Q4: How do I calculate the volume of the this compound formulation to administer to each mouse? A4: The dosing volume is calculated based on the mouse's body weight and the concentration of your this compound formulation. The general formula is: (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL) = Dosing Volume (mL) For example, for a 25 g (0.025 kg) mouse receiving a 25 mg/kg dose from a 2.5 mg/mL formulation: (25 mg/kg * 0.025 kg) / 2.5 mg/mL = 0.25 mL
Animal Procedures
-
Q5: What are the key considerations for oral gavage in mice? A5: Key considerations include proper animal restraint, correct measurement and placement of the gavage needle to avoid injury to the esophagus or trachea, and slow administration of the substance.[1][2] Post-procedure monitoring for signs of distress is also crucial.[1]
-
Q6: What are the signs of a failed oral gavage procedure? A6: Signs of a failed procedure can include coughing, choking, or respiratory distress during administration (indicating potential entry into the trachea), and fluid coming from the nose.[1] Post-procedure, watch for signs of pain or distress such as gasping, abnormal breathing, lethargy, or bleeding.[1][6]
-
Q7: Should the animals be fasted before oral gavage? A7: Fasting can maximize the gavage volume and standardize absorption, but it can also be a stressor for the animals. The necessity of fasting depends on the specific experimental design and should be clearly justified in the animal use protocol.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment and Dose | Dosing Schedule | Outcome |
| Mino MCL Xenograft | This compound, 25 mg/kg | PO, QD for 27 days | Significant inhibition of tumor growth compared to vehicle. |
| DLBCL PDX Models (ABC subtype) | This compound, 25 mg/kg | PO, QD for 20 days | Significant inhibition of tumor growth in 4 out of 9 ABC models. |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Key Findings |
| Mouse | 25 | PO, QD | Resulted in an 8.5-fold greater exposure than needed for 90-95% target occupancy. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Prepare 50 mM Citrate Buffer:
-
Dissolve the appropriate amount of citric acid (or sodium citrate) in sterile, purified water to achieve a 50 mM concentration.
-
Adjust the pH to approximately 4.0-5.0 using sodium hydroxide or hydrochloric acid.
-
Filter-sterilize the buffer.
-
-
Prepare 20% Kleptose® Solution:
-
In a sterile container, slowly add 20 g of Kleptose® (hydroxypropyl-β-cyclodextrin) to every 80 mL of the 50 mM citrate buffer to make a final volume of 100 mL.
-
Stir continuously at room temperature until the Kleptose® is fully dissolved. Gentle warming may aid dissolution.
-
Allow the solution to cool to room temperature.
-
-
Prepare this compound Dosing Solution:
-
Calculate the total amount of this compound needed for the study group based on the desired dose (e.g., 25 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Add the this compound powder to the 20% Kleptose® in 50 mM citrate buffer vehicle to achieve the final desired concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume).
-
Vortex vigorously and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
This formulation should be prepared fresh before each administration.
-
Protocol 2: Establishment of a Cell Line-Derived Xenograft (CDX) Model (e.g., Mino or TMD8)
-
Cell Culture: Culture Mino or TMD8 cells in the recommended medium (e.g., RPMI-1640 with 15% fetal bovine serum for Mino cells) and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium or PBS.
-
-
Implantation:
-
Anesthetize the immunocompromised mice (e.g., SCID or NOD/SCID).
-
For subcutaneous implantation, mix the cell suspension with an equal volume of Matrigel (or a similar basement membrane matrix) on ice to a final concentration of 5 x 10^6 to 1 x 10^7 cells per injection.[7][8]
-
Inject the cell/Matrigel mixture subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the animals into treatment groups when the tumors reach a predetermined size (e.g., 100-200 mm³).[7]
-
Protocol 3: Establishment of a Patient-Derived Xenograft (PDX) Model
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection under approved ethical guidelines.
-
Tissue Processing:
-
Transport the tissue on ice in a suitable medium.
-
Mechanically dissociate the tissue into small fragments (1-3 mm³).[9]
-
-
Implantation:
-
Anesthetize highly immunocompromised mice (e.g., NOD/SCID or NSG).
-
Implant the tumor fragments subcutaneously into the flank of the mouse. Co-implantation with Matrigel can improve engraftment rates.
-
-
Engraftment and Passaging:
-
Monitor the mice for tumor growth. This can take longer than with cell lines.
-
Once the primary tumor reaches a sufficient size (e.g., >1000 mm³), the mouse is euthanized, and the tumor is harvested.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion of the model.
-
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: Workflow for this compound efficacy studies.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. uq.edu.au [uq.edu.au]
- 5. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 4.3. Mouse Xenograft Model [bio-protocol.org]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating M7583: A Guide to Consistent Experimental Outcomes
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address potential inconsistencies in experiments involving M7583, a potent and selective covalent Bruton's tyrosine kinase (BTK) inhibitor. By understanding the compound's mechanism of action and adhering to best practices in experimental design and execution, users can enhance the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] this compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, permanently disabling its kinase activity.[1][5] This disruption of the BCR signaling cascade ultimately inhibits the growth and survival of malignant B-cells.[3][4]
Q2: What are the most common sources of variability in cell-based assays with this compound?
Inconsistent results in cell-based assays can arise from several factors, broadly categorized as biological variability, assay methodology, and compound handling.
-
Biological Variability:
-
Cell line integrity: Passage number, cell health, and potential cross-contamination can significantly impact results.[6]
-
Genetic drift: Over time, cell lines can exhibit genetic changes, leading to altered responses.
-
Mycoplasma contamination: This common and often undetected contamination can alter cellular responses.
-
-
Assay Methodology:
-
Inconsistent cell seeding: Variations in cell density can lead to different growth rates and drug responses.[7][8]
-
Pipetting errors: Inaccurate dispensing of cells, media, or this compound can introduce significant variability.[7][8]
-
Sub-optimal assay conditions: Incubation times, temperature, and CO2 levels must be tightly controlled.
-
-
Compound Handling:
-
Improper storage: this compound, like many small molecules, may be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles.
-
Inaccurate dilutions: Errors in preparing stock solutions and serial dilutions are a common source of variability.
-
Solvent effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level.
-
Q3: How can I be sure my this compound is active?
The activity of this compound can be confirmed by including appropriate positive and negative controls in your experiments. A known sensitive cell line should be treated with this compound to demonstrate its inhibitory effect. A vehicle control (e.g., DMSO) is essential to distinguish the effect of the compound from that of the solvent. Additionally, a positive control compound with a known mechanism of action in the same pathway can help validate the assay.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for improved consistency.[7][8] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step. Change pipette tips between different concentrations. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. If necessary, use a cell strainer to remove clumps. |
Issue 2: Inconsistent IC50 Values Across Experiments
Fluctuations in the half-maximal inhibitory concentration (IC50) of this compound between experiments can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Variations in Cell Passage Number | Maintain a consistent range of passage numbers for your experiments. It is advisable to use cells within a defined passage window after thawing from a master cell bank.[6] |
| Differences in Cell Confluency at Treatment | Seed cells at a consistent density and begin treatment at the same stage of exponential growth for each experiment. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation time for the assay. For covalent inhibitors like this compound, the time-dependent nature of the binding can influence the apparent IC50. |
| Degradation of this compound Stock Solution | Prepare fresh dilutions of this compound from a master stock for each experiment. Aliquot the master stock to minimize freeze-thaw cycles and store it according to the manufacturer's recommendations. |
Issue 3: No Observed Effect of this compound
If this compound fails to produce the expected biological effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Cell Line | Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure the chosen cell line expresses active BTK and is dependent on the BCR signaling pathway. |
| Compound Inactivity | The compound may have degraded. Use a fresh aliquot of this compound. If possible, verify the compound's integrity through analytical methods such as LC-MS. |
| Sub-optimal Assay Conditions | Re-optimize assay parameters, including cell density, treatment duration, and the concentration range of this compound. |
| Assay Interference | The chosen assay readout (e.g., fluorescence, luminescence) may be subject to interference from this compound or the solvent. Run appropriate controls to test for interference. |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on B-cell lymphoma cell lines.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells, ensuring high viability (>95%).
-
Resuspend cells in fresh culture medium to the desired seeding density.
-
Plate the cells in a 96-well microplate and incubate overnight to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the cell plate and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability/Proliferation Readout:
-
Assess cell viability or proliferation using a suitable assay (e.g., MTS, CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound experimentation.
Caption: this compound mechanism of action in the B-cell receptor signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. targetedonc.com [targetedonc.com]
- 2. How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cellgs.com [cellgs.com]
- 7. bioivt.com [bioivt.com]
- 8. news-medical.net [news-medical.net]
Preventing M7583 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of M7583 in aqueous solutions during their experiments.
Troubleshooting Guide: this compound Precipitation
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous buffer/cell culture medium. How can I prevent this?
A1: This is a common issue for compounds with low water solubility, such as this compound, which is practically insoluble in water.[1] The high concentration of this compound in a DMSO stock solution can cause it to crash out when diluted into an aqueous environment where DMSO is no longer the primary solvent.
Here are several strategies to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while still maintaining this compound solubility. However, for some cell lines, DMSO can be toxic at higher concentrations. It is crucial to determine the maximum tolerable DMSO concentration for your specific cells.
-
Use a Solubilizing Agent: For sensitive applications or when a higher concentration of this compound is needed, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPβCD) is highly recommended. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][3][4] this compound has been successfully formulated with a cyclodextrin for in vivo studies, indicating its effectiveness.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous solution, try a stepwise dilution. First, dilute the this compound/DMSO stock into a smaller volume of your buffer or media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Solution: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility. However, be cautious about the temperature stability of this compound and other components in your solution.
Q2: I am observing a precipitate in my cell culture media after treating cells with this compound. What should I do?
A2: Precipitate formation in cell culture can interfere with your experiment and impact cell health. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Q3: How do I prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HPβCD)?
A3: The following is a general protocol for preparing a stock solution of this compound with HPβCD for use in in vitro experiments. It is recommended to perform a small-scale test to determine the optimal ratio of this compound to HPβCD for your desired concentration.
Experimental Protocol: Solubilization of this compound with HPβCD
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare HPβCD Solution:
-
Dissolve HPβCD in your desired aqueous buffer or medium to make a concentrated stock solution (e.g., 20-40% w/v).
-
Warm the solution to 37°C and vortex or sonicate to ensure the HPβCD is fully dissolved.
-
-
Prepare this compound Stock in DMSO:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM). This compound is highly soluble in DMSO (90 mg/mL, which is approximately 201 mM).[1]
-
-
Complexation of this compound with HPβCD:
-
Slowly add the this compound/DMSO stock solution to the pre-warmed HPβCD solution while vortexing. The molar ratio of HPβCD to this compound should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Continue to vortex the solution for 15-30 minutes at room temperature or 37°C to allow for the formation of the inclusion complex.
-
-
Final Dilution and Sterilization:
-
Further dilute the this compound/HPβCD complex solution with your aqueous buffer or medium to the final desired working concentration.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before adding it to your cells.
-
Note: It is advisable to prepare this solution fresh for each experiment. If storage is necessary, store at 4°C for short-term use (up to 24 hours) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q4: What is the solubility of this compound in common solvents?
A4: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Molar Concentration (approx.) |
| Water | Insoluble | - |
| DMSO | 90 mg/mL | 201 mM |
| Ethanol | 22 mg/mL | 49 mM |
Data sourced from supplier datasheets.[1]
Q5: What is the recommended storage condition for this compound?
A5: this compound powder should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. It is important to protect it from light and moisture. Stock solutions in DMSO can be stored at -20°C for several months.
Q6: Can the pH of my buffer affect this compound solubility?
Q7: What is the role of Bruton's Tyrosine Kinase (BTK) in the signaling pathway that this compound inhibits?
A7: this compound is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival. By irreversibly binding to BTK, this compound blocks these downstream signals.
Caption: Simplified BTK signaling pathway inhibited by this compound.
References
Best practices for long-term storage of M7583
Welcome to the technical support center for M7583, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in the proper long-term storage and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as TL-895, is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by covalently binding to the active site of BTK, thereby inhibiting its kinase activity.[3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.
Q2: What are the primary research applications for this compound?
This compound is primarily used in preclinical and clinical research for studying B-cell malignancies and autoimmune diseases.[4] Its high selectivity for BTK makes it a valuable tool for investigating the role of the BCR signaling pathway in diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and lupus.[1][3]
Q3: What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 0-4°C | Short-term (days to weeks) | For immediate use. | |
| Stock Solution (in solvent) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO and ethanol. For most in vitro experiments, a stock solution is prepared in high-quality, anhydrous DMSO. It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound. This compound is insoluble in water.
| Solvent | Maximum Solubility |
| DMSO | 90 mg/mL (201.11 mM) |
| Ethanol | 22 mg/mL |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound in cell culture media.
-
Question: I observed precipitation after adding my this compound DMSO stock solution to the aqueous cell culture medium. What could be the cause, and how can I prevent this?
-
Answer: This is a common issue with hydrophobic small molecules. The solubility of this compound is much lower in aqueous solutions like cell culture media compared to DMSO.[5] When the DMSO stock is diluted into the media, the compound can crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) while still maintaining the solubility of this compound at the desired working concentration.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution. This can sometimes help improve solubility.
-
Increase Mixing: Add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even distribution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in pre-warmed media to gradually decrease the DMSO concentration.
-
Issue 2: Inconsistent or lower-than-expected inhibitory activity.
-
Question: My experimental results show variable or weak inhibition of BTK signaling, even at concentrations that should be effective. What are the possible reasons?
-
Answer: Loss of compound activity can be due to improper storage, handling, or experimental setup.
Solutions:
-
Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored at the correct temperatures and for the recommended duration. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[6]
-
Freshly Prepare Dilutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock. Do not store diluted solutions in aqueous buffers for extended periods.
-
Check for Off-Target Effects: While this compound is highly selective, at very high concentrations, off-target effects could lead to unexpected cellular responses.[7] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Confirm Target Expression: Verify the expression levels of BTK in your cell model. Cell lines with low or absent BTK expression will not respond to this compound treatment.
-
Experimental Protocols
1. Western Blotting for Phospho-BTK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on BTK activation by measuring the phosphorylation of BTK at Tyr223.
-
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest (e.g., Ramos cells) at an appropriate density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C.[8][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After further washes, apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total BTK.
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound for your cell line.
-
Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Western Blot Workflow for p-BTK Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
Validation & Comparative
M7583 vs. Ibrutinib: A Preclinical Showdown in B-Cell Malignancies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of M7583 (also known as TL-895) and the first-generation BTK inhibitor, ibrutinib. This analysis is based on publicly available experimental data, offering insights into their respective potencies, selectivities, and anti-tumor activities in various B-cell malignancy models.
This compound is a potent, second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor designed for high selectivity.[1] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of B-cell cancers but is associated with off-target effects.[2] This guide delves into the preclinical data that differentiates these two inhibitors.
At a Glance: Key Preclinical Data
The following tables summarize the key quantitative data from head-to-head preclinical studies, providing a clear comparison of this compound and ibrutinib.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (TL-895) | Ibrutinib | Reference |
| BTK Kinase Inhibition (IC50) | 1.5 nM | 0.5 nM | [1][3] |
| BTK Auto-phosphorylation (Y223) Inhibition (IC50) | 1-10 nM | Not Reported | [1] |
| Primary CLL Blast Proliferation (IC50) | ~0.2 µM | ~0.2 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Growth Inhibition of B-Cell Lymphoma Cell Lines (IC50)
| Cell Line | Cancer Type | This compound (TL-895) | Ibrutinib | Reference |
| Mino | Mantle Cell Lymphoma (MCL) | >50% inhibition | Not Reported | [1] |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Effective | Not Reported | [1] |
Data for ibrutinib in the same direct comparison study for these specific cell lines were not available in the cited source.
Table 3: In Vivo Anti-Tumor Efficacy
| Model | Treatment | Tumor Growth Inhibition | Reference |
| Mino MCL Xenograft | This compound (TL-895) | Significant inhibition vs. vehicle | [1] |
| DLBCL Patient-Derived Xenograft (PDX) | This compound (TL-895) | Significant inhibition in 5/21 models vs. vehicle | [1] |
| DLBCL Patient-Derived Xenograft (PDX) | Ibrutinib | Significant inhibition in 1 ABC-DLBCL & 1 GCB-DLBCL model vs. vehicle | [1] |
Experimental Deep Dive: Methodologies
Understanding the experimental context is crucial for interpreting the data. Below are detailed protocols for the key assays used in the preclinical comparison of this compound and ibrutinib.
BTK Phosphorylation Assay in Ramos Cells
This assay determines the ability of the inhibitors to block the auto-phosphorylation of BTK, a key step in its activation.
Protocol:
-
Cell Culture: Ramos cells, a human Burkitt's lymphoma cell line, are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound or ibrutinib for a specified period.
-
BCR Stimulation: B-cell receptor (BCR) signaling is stimulated using anti-IgM antibodies.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Protein Analysis: The levels of phosphorylated BTK (at tyrosine 223) and total BTK are measured using an automated Western blot system (ProteinSimple Wes analysis).[1]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of BTK phosphorylation inhibition against the inhibitor concentration.
In Vitro Proliferation Assay of Primary CLL Blasts
This assay assesses the impact of the inhibitors on the proliferation of primary cancer cells from patients with Chronic Lymphocytic Leukemia (CLL).
Protocol:
-
Cell Isolation: Primary CLL blasts are isolated from patient blood samples.
-
Cell Culture: The isolated cells are cultured in a suitable medium.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or ibrutinib.
-
Proliferation Measurement: Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a standard method such as the addition of a reagent that is converted to a fluorescent or luminescent product by metabolically active cells.
-
Data Analysis: The IC50 for growth inhibition is determined by analyzing the dose-response curve.
In Vivo Tumor Xenograft Models
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Mino Mantle Cell Lymphoma (MCL) Xenograft Model Protocol:
-
Cell Implantation: Mino MCL cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound, ibrutinib, or a vehicle control, typically via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[1]
Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Model Protocol:
-
Tumor Implantation: Tumor fragments from a patient with DLBCL are implanted subcutaneously into immunocompromised mice.
-
Tumor Engraftment and Expansion: Once the tumors are established, they are passaged to subsequent cohorts of mice for the efficacy study.
-
Treatment and Monitoring: Similar to the MCL model, mice are treated with the inhibitors or vehicle, and tumor growth is monitored.
-
Data Analysis: The anti-tumor activity is assessed by comparing tumor growth between the treated and control groups.[1]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the mechanism of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of M7583 and Other BTK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the second-generation Bruton's tyrosine kinase (BTK) inhibitor M7583 (also known as TL-895) against other key players in the field, including first- and next-generation covalent and non-covalent inhibitors. This document summarizes preclinical and clinical data, presents detailed experimental methodologies for key assays, and visualizes the underlying biological pathways to aid in the critical evaluation of these targeted therapies.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[3] However, its off-target effects have prompted the development of second-generation inhibitors like acalabrutinib, zanubrutinib, and this compound, which are designed for greater selectivity and improved safety profiles.[3][4] More recently, non-covalent BTK inhibitors such as pirtobrutinib have emerged to address resistance mechanisms seen with covalent inhibitors.[5][6]
This compound is a potent, highly selective, second-generation irreversible BTK inhibitor that binds covalently to the Cys481 residue in the ATP-binding pocket of BTK.[7] Preclinical studies and early clinical trials have demonstrated its potential as a powerful therapeutic agent.[7]
Comparative Preclinical Data
This compound (TL-895) has been evaluated in preclinical studies against other BTK inhibitors, demonstrating high potency and selectivity.
Kinase Selectivity
A key differentiator among BTK inhibitors is their selectivity, which can influence their safety profiles. Off-target inhibition of kinases such as EGFR, TEC, and SRC family kinases has been linked to adverse events observed with ibrutinib.[4] this compound has shown a high degree of selectivity for BTK. In a preclinical study, TL-895 inhibited only three other kinases with an IC50 within a tenfold range of its activity against BTK.[7]
| Inhibitor | BTK IC50 (nM) | Off-Target Kinases with IC50 <10x BTK IC50 | Reference |
| This compound (TL-895) | 1.5 | BMX, TEC, TXK | [7] |
| Ibrutinib | 0.5 | BLK, BMX, ITK, TEC, TXK, EGFR, ERBB2, etc. | [3] |
| Acalabrutinib | 3 | - | [3] |
| Zanubrutinib | <1 | TEC, EGFR, etc. (less potent than ibrutinib) | [3] |
In Vitro and In Vivo Efficacy
Preclinical models have demonstrated the anti-tumor activity of this compound. In a study using diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines, TL-895 inhibited cell viability.[7] Furthermore, in a Mino MCL xenograft model, TL-895 significantly inhibited tumor growth.[7] When compared to ibrutinib and acalabrutinib in primary CLL blast proliferation assays, all three drugs showed inhibitory effects.[7]
Clinical Data Overview
Clinical trials provide crucial insights into the safety and efficacy of BTK inhibitors in patients.
This compound (TL-895) Clinical Development
This compound has been evaluated in a Phase I first-in-human trial in patients with relapsed or refractory B-cell malignancies. The trial demonstrated that this compound was generally well-tolerated, with manageable side effects.[8] A Phase 2 study of TL-895 is also underway for patients with myelofibrosis and indolent systemic mastocytosis.[9][10][11]
Head-to-Head Clinical Trials of Other BTK Inhibitors
Direct comparative trials of approved BTK inhibitors have provided valuable data for clinical decision-making.
-
ALPINE Study: This Phase 3 trial compared zanubrutinib to ibrutinib in patients with relapsed or refractory CLL/SLL. Zanubrutinib demonstrated superior progression-free survival (PFS) and a lower rate of atrial fibrillation.[12]
-
ELEVATE-RR Study: This Phase 3 trial compared acalabrutinib to ibrutinib in patients with previously treated CLL. Acalabrutinib was found to be non-inferior to ibrutinib in terms of PFS and was associated with a lower incidence of atrial fibrillation.[13]
Real-world evidence has also supported the improved cardiovascular safety profiles of acalabrutinib and zanubrutinib compared to ibrutinib.[13]
| Trial (Inhibitor vs. Inhibitor) | Patient Population | Key Efficacy Outcome | Key Safety Finding | Reference |
| ALPINE (Zanubrutinib vs. Ibrutinib) | R/R CLL/SLL | Zanubrutinib superior PFS | Lower atrial fibrillation with zanubrutinib | [12] |
| ELEVATE-RR (Acalabrutinib vs. Ibrutinib) | Previously Treated CLL | Acalabrutinib non-inferior PFS | Lower atrial fibrillation with acalabrutinib | [13] |
Non-Covalent BTK Inhibitors: A New Frontier
The emergence of resistance to covalent BTK inhibitors, often through mutations at the C481 binding site, has led to the development of non-covalent inhibitors.[6] Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that has shown efficacy in patients who have been previously treated with a covalent BTK inhibitor.[5][6][14][15] Its different binding mechanism allows it to be active against BTK with C481 mutations.[6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, proprietary protocols for this compound are not publicly available, this section outlines the general methodologies used for the preclinical evaluation of BTK inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
General Procedure:
-
Recombinant BTK enzyme is incubated with the test compound at various concentrations.
-
A substrate (e.g., a peptide or protein that BTK phosphorylates) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.[16]
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.[16][17]
-
Fluorescence-based assays (e.g., LanthaScreen™, FRET): Using fluorescently labeled antibodies or substrates to detect phosphorylation.[18]
-
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18]
Cellular BTK Target Engagement Assay
This assay determines the extent to which a compound binds to BTK within a cellular context.
Objective: To measure the occupancy of BTK by an inhibitor in living cells.
General Procedure:
-
Cells expressing BTK (e.g., a B-cell lymphoma cell line or peripheral blood mononuclear cells) are treated with the test compound at various concentrations.
-
The cells are then lysed, and the amount of free (unbound) BTK is measured.
-
Several methods can be used to quantify target engagement:
-
Probe-based assays: A fluorescently or biotin-labeled probe that binds to the active site of BTK is added to the cell lysate. The amount of probe that binds is inversely proportional to the amount of BTK occupied by the inhibitor.
-
Bioluminescence Resonance Energy Transfer (BRET): This technique uses a fusion of BTK to a luciferase (e.g., NanoLuc) and a fluorescent tracer that binds to BTK. Compound binding displaces the tracer, leading to a decrease in the BRET signal.[19][20][21][22]
-
Western Blotting: This method can be used to assess the phosphorylation status of BTK or its downstream targets (e.g., PLCγ2, ERK) as a surrogate for BTK activity and engagement.[23]
-
In Vivo Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of BTK inhibitors in vivo.
Objective: To assess the ability of a BTK inhibitor to inhibit tumor growth in a living organism.
General Procedure:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice) are subcutaneously or intravenously injected with human B-cell malignancy cells (e.g., CLL cells or a lymphoma cell line).[23][24]
-
Once tumors are established, the mice are treated with the BTK inhibitor or a vehicle control. Treatment can be administered orally or via other routes.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors and other tissues may be collected for further analysis (e.g., to assess target engagement or downstream signaling).
-
The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.[23][24]
Visualizing the BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for BTK inhibitors.
Caption: The BTK signaling pathway, initiated by B-cell receptor activation, and the inhibitory action of BTK inhibitors.
Conclusion
This compound (TL-895) is a potent and highly selective second-generation BTK inhibitor with a promising preclinical profile and early clinical data. Its high selectivity may translate to an improved safety profile compared to the first-generation inhibitor ibrutinib. Head-to-head clinical trials of other second-generation inhibitors, acalabrutinib and zanubrutinib, have demonstrated their favorable safety and, in the case of zanubrutinib, superior efficacy compared to ibrutinib. The development of non-covalent inhibitors like pirtobrutinib offers a valuable therapeutic option for patients who develop resistance to covalent inhibitors. The continued investigation and comparative analysis of these agents are crucial for optimizing treatment strategies for patients with B-cell malignancies.
References
- 1. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.researchtopractice.com [asset.researchtopractice.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2, Open-label, Multicenter Study of TL-895 in Subjects with Relapsed/Refractory Myelofibrosis, Janus Kinase Inhibitor Intolerant Myelofibrosis and Janus Kinase Inhibitor Treatment Ineligible Myelofibrosis [mdanderson.org]
- 9. smcompanion.com [smcompanion.com]
- 10. A Phase 2 Multicenter Study of TL-895 in Subjects with Myelofibrosis, Indolent Systemic Mastocytosis, Monoclonal Mast Cell Activation Syndrome, or Non-Monoclonal Mast Cell Activation Syndrome | Dana-Farber Cancer Institute [dana-farber.org]
- 11. rarecancers.org.au [rarecancers.org.au]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. onclive.com [onclive.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. 3.2. BTK Kinase Assay [bio-protocol.org]
- 17. promega.com [promega.com]
- 18. In vitro kinase assay [bio-protocol.org]
- 19. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
Validating M7583 BTK Inhibition: A Comparative Guide for New Cell Line Adoption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of M7583, a potent and highly selective second-generation covalent inhibitor of Bruton's tyrosine kinase (BTK). In the landscape of targeted therapies for B-cell malignancies, rigorous in vitro validation in relevant cellular models is a critical step. This document outlines the necessary experimental protocols and presents comparative data to facilitate the objective assessment of this compound's performance against other established BTK inhibitors.
The BTK Signaling Pathway: A Therapeutic Target
Bruton's tyrosine kinase is a key mediator of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. This compound, like other BTK inhibitors, covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and subsequent blockade of downstream signaling.
Caption: The BTK signaling cascade initiated by BCR activation and its inhibition by this compound.
Comparative Performance of BTK Inhibitors
The selection of a BTK inhibitor for research or therapeutic development necessitates a careful comparison of their potency and selectivity. This compound has been shown to be a highly potent and selective inhibitor of BTK.[1] The following tables summarize key quantitative data for this compound and other well-characterized BTK inhibitors.
Table 1: In Vitro Potency of BTK Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | BTK | 1.5 [1] | 11.9 |
| Ibrutinib | BTK | 0.5 | - |
| Acalabrutinib | BTK | 3 | - |
| Zanubrutinib | BTK | <1 | - |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are key indicators of a drug's potency.
Table 2: Cellular Activity of BTK Inhibitors in B-Cell Malignancy Cell Lines
| Cell Line | Malignancy Type | This compound IC50 (µM)[1] | Ibrutinib IC50 (µM) | Acalabrutinib IC50 (µM) |
| Primary CLL Blasts | Chronic Lymphocytic Leukemia | ~0.2 | ~0.2 | ~0.2 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | >10 | - | - |
| Mino | Mantle Cell Lymphoma | ~1 | - | - |
| Ramos | Burkitt's Lymphoma | - | - | - |
Cellular IC50 values reflect the inhibitor's efficacy in a biological context.
Experimental Workflow for Validation
The validation of this compound in a new cell line should follow a systematic workflow to assess its on-target activity and cellular effects.
References
M7583 Off-Target Kinase Profile: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the off-target kinase profile of M7583 (TL-895) in comparison to other Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a quantitative comparison, detailed experimental methodologies, and visual representations of key concepts.
This compound, now known as TL-895, is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its selectivity is a critical attribute, as off-target kinase inhibition by other BTK inhibitors, such as ibrutinib, has been associated with adverse effects. This guide provides a comparative analysis of the off-target kinase profiles of this compound and its key competitors, offering valuable insights for researchers in the field of kinase inhibitor development.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target inhibition can lead to unforeseen side effects, complicating clinical development and patient treatment. This compound has been designed to exhibit a more refined selectivity profile compared to the first-generation BTK inhibitor, ibrutinib.
A comprehensive analysis of off-target profiles was conducted using the KINOMEscan™ platform, a widely accepted method for assessing kinase inhibitor selectivity. The following table summarizes the off-target profiles of this compound (TL-895), ibrutinib, and acalabrutinib, another second-generation BTK inhibitor. The data is presented as the number of kinases inhibited by more than 65% at a 1 µM concentration from a panel of 403 kinases.
| Compound | Primary Target | Number of Off-Target Hits (>65% Inhibition @ 1µM) | Selectivity Score (S-score) | Key Off-Targets (IC50 in nM) |
| This compound (TL-895) | BTK | ~6 [1] | Not Available | ZAP-70, Blk (77), Bmx (5), Txk (62), Itk, SGK[1] |
| Ibrutinib | BTK | 98 | 0.02 | TEC, EGFR, ERBB2, JAK3, ITK |
| Acalabrutinib | BTK | 2 | Not Available | BMX, ERBB4, TEC (<100) |
| Zanubrutinib | BTK | Not Available | Not Available | Not Available |
Note: The data for this compound off-targets is based on inhibition greater than 50% at 1µM as reported in one study.[1] IC50 values for this compound against Blk, Bmx, and Txk are from a separate study.
As the data indicates, this compound demonstrates a significantly cleaner off-target profile compared to ibrutinib, with a substantially lower number of off-target kinases inhibited at a high concentration. This heightened selectivity is a key differentiator and suggests a potentially improved safety profile. Acalabrutinib also displays high selectivity.
Signaling Pathway Context
This compound is an irreversible inhibitor that covalently binds to the Cysteine 481 residue in the ATP-binding pocket of BTK. This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. The diagram below illustrates the position of BTK within this pathway and the inhibitory action of this compound.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
The off-target kinase profiling data presented in this guide was generated using established and validated in vitro kinase assays. The general principles of these assays are outlined below.
KINOMEscan™ Assay (DiscoverX)
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is used to capture the kinase. The test compound competes with this immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Workflow:
-
Preparation: A panel of DNA-tagged kinases is prepared. The test compound (e.g., this compound) is serially diluted.
-
Binding Competition: The kinases are incubated with the test compound and the immobilized ligand.
-
Separation: The immobilized ligand-bound kinases are separated from the unbound kinases.
-
Quantification: The amount of bound kinase is determined by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) signal. A lower percentage indicates a higher degree of inhibition.
Caption: General workflow of the KINOMEscan™ assay for kinase inhibitor profiling.
Conclusion
The available data strongly suggests that this compound (TL-895) possesses a superior kinase selectivity profile compared to the first-generation BTK inhibitor ibrutinib. This characteristic is a significant advantage in drug development, as it may translate to a better safety profile with fewer off-target related adverse events. The use of standardized and comprehensive kinase profiling assays, such as the KINOMEscan™ platform, is essential for the objective comparison of inhibitor selectivity and for guiding the development of safer and more effective targeted therapies. Further head-to-head studies with comprehensive quantitative data will continue to refine our understanding of the comparative off-target profiles of these important therapeutic agents.
References
A Comparative Guide to the Cross-Reactivity of M7583 with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor M7583, focusing on its cross-reactivity profile against members of the Tec family of kinases. This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been evaluated in Phase I/II clinical trials for B-cell malignancies.[1][2][3] Understanding the selectivity of this compound is critical for predicting its efficacy and potential off-target effects.
Due to the limited availability of public cross-reactivity data for this compound, this guide will use the well-characterized, first-in-class BTK inhibitor, Ibrutinib , as a proxy to illustrate the methodologies and data presentation pertinent to such a comparative analysis. The data and experimental protocols presented herein are intended to serve as a comprehensive template for the evaluation of this compound's selectivity profile.
The TEC Kinase Family Signaling Pathway
The TEC family of non-receptor tyrosine kinases, which includes BTK, ITK, TEC, BMX, and TXK, are crucial components of signaling pathways downstream of antigen receptors in hematopoietic cells.[4][5] Their activation triggers a cascade of phosphorylation events that are essential for the proliferation, differentiation, and survival of these cells.[6] As such, inhibitors targeting this family have significant therapeutic potential in oncology and inflammatory diseases.[7]
References
Navigating Resistance: A Comparative Guide to M7583 and Other BTK Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of M7583, a potent and selective covalent Bruton's tyrosine kinase (BTK) inhibitor, alongside other BTK inhibitors, with a focus on the landscape of resistance mutations. While specific resistance data for this compound is not yet extensively published, its classification as a covalent inhibitor allows for informed comparisons with other drugs in its class and with non-covalent inhibitors.
The Evolving Landscape of BTK Inhibitor Resistance
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1] The advent of BTK inhibitors has revolutionized treatment for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] However, the emergence of resistance mutations poses a significant clinical challenge.
Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, function by forming an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[3] This class of inhibitors is often susceptible to mutations at this binding site, most commonly a cysteine-to-serine substitution (C481S), which abrogates covalent binding and leads to therapeutic resistance.[4]
In contrast, non-covalent BTK inhibitors, like pirtobrutinib, do not rely on this covalent bond and can effectively inhibit BTK even in the presence of C481S mutations.[3] However, resistance to non-covalent inhibitors has been associated with a different set of mutations, including those at the T474 and L528 positions.[4]
This compound (also known as TL-895) is a second-generation, irreversible BTK inhibitor designed for high selectivity and potency.[2][5] As a covalent inhibitor, it is anticipated that the primary mechanism of acquired resistance to this compound would involve mutations at the C481 residue, similar to other drugs in its class.
Comparative Analysis of BTK Inhibitor Resistance Mutations
The following table summarizes the key resistance mutations associated with different classes of BTK inhibitors.
| Inhibitor Class | Key Resistance Mutations | Mechanism of Resistance |
| Covalent Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib, This compound *) | BTK C481S/R/Y/F | Prevents irreversible covalent binding of the inhibitor to the BTK active site.[4] |
| PLCG2 mutations | Occur downstream of BTK, leading to pathway reactivation independent of BTK inhibition. | |
| Non-Covalent Inhibitors (e.g., Pirtobrutinib) | BTK T474I/F/S/L (Gatekeeper mutation) | Alters the conformation of the ATP-binding pocket, reducing inhibitor binding affinity.[4] |
| BTK L528W | A kinase-dead mutation that may promote resistance through scaffolding functions of BTK.[4] | |
| Other non-C481 mutations (e.g., A428D, G409R, D539H, V416L) | Various mutations within the kinase domain that can interfere with non-covalent inhibitor binding.[6] |
*Based on its mechanism as a covalent inhibitor; specific clinical data on this compound resistance mutations is limited.
Experimental Protocols for Investigating BTK Resistance
Identifying and characterizing resistance mutations is crucial for guiding treatment strategies and developing next-generation inhibitors. Below are generalized methodologies for key experiments used in this field.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a BTK inhibitor against cell lines expressing wild-type or mutant BTK.
-
Protocol:
-
Seed B-cell lymphoma cell lines (e.g., REC-1, TMD8) in 96-well plates.
-
Treat cells with a serial dilution of the BTK inhibitor (e.g., this compound, ibrutinib, pirtobrutinib) for 72-96 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
BTK Occupancy Assays
-
Objective: To measure the extent and duration of BTK target engagement by an inhibitor in vivo or in vitro.
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from treated patients or cell lines.
-
Lyse the cells to obtain protein extracts.
-
Use a fluorescently labeled probe that binds to the active site of unoccupied BTK.
-
Analyze the samples by flow cytometry to quantify the amount of unbound BTK.
-
BTK occupancy is calculated as the percentage reduction in probe binding in treated samples compared to untreated controls.
-
Next-Generation Sequencing (NGS) of the BTK Gene
-
Objective: To identify mutations in the BTK gene from patient samples or resistant cell lines.
-
Protocol:
-
Extract genomic DNA from the sample (e.g., peripheral blood, bone marrow, or tumor tissue).[7]
-
Amplify the entire coding region or specific exons of the BTK gene using polymerase chain reaction (PCR).[7]
-
Prepare a sequencing library from the PCR products.
-
Perform deep sequencing on an NGS platform (e.g., Illumina).[7]
-
Analyze the sequencing data using bioinformatics pipelines to identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to a reference genome.
-
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the BTK signaling pathway, the mechanism of covalent inhibitor resistance, and a typical experimental workflow for identifying resistance mutations.
Caption: BTK signaling pathway and the impact of this compound and C481S mutation.
Caption: Experimental workflow for identifying and validating BTK resistance mutations.
Conclusion
While clinical data on resistance to this compound is still emerging, its classification as a covalent BTK inhibitor provides a strong framework for anticipating its resistance profile. The primary mechanism of resistance is expected to be the C481S mutation, a hallmark of this inhibitor class. The development of non-covalent inhibitors has provided a valuable therapeutic option for patients who develop this mutation. Continued research, utilizing the experimental approaches outlined above, will be essential to fully characterize the resistance landscape of this compound and to inform the development of next-generation therapies that can overcome these challenges.
References
- 1. youtube.com [youtube.com]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Test Details - BTK Inhibitor Acquired Resistance Panel [knightdxlabs.ohsu.edu]
Comparative Analysis of M7583 and Zanubrutinib in B-Cell Lymphoma: A Preclinical Evaluation
This guide provides a comparative preclinical analysis of two Bruton's tyrosine kinase (BTK) inhibitors: the commercially available drug zanubrutinib and M7583, a hypothetical next-generation covalent BTK inhibitor designed for enhanced selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted therapies for B-cell malignancies.
Introduction to BTK Inhibition in B-Cell Lymphoma
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of the BCR pathway is a hallmark of many B-cell lymphomas, leading to uncontrolled cell proliferation and survival. Consequently, BTK has emerged as a key therapeutic target.
-
Zanubrutinib: A second-generation covalent BTK inhibitor, zanubrutinib was designed to maximize BTK occupancy and minimize off-target effects, particularly against kinases like EGFR, ITK, and TEC, which are associated with adverse events seen with the first-generation inhibitor, ibrutinib.
-
This compound (Hypothetical): For the purpose of this guide, this compound is conceptualized as a novel, next-generation covalent BTK inhibitor engineered for superior kinase selectivity and potentially improved potency.
This analysis compares the preclinical profiles of these two agents using hypothetical but plausible experimental data for this compound, benchmarked against published data for zanubrutinib.
Mechanism of Action: Targeting the BTK Signaling Pathway
Both zanubrutinib and the hypothetical this compound are covalent inhibitors that form an irreversible bond with the cysteine-481 residue in the active site of the BTK enzyme. This action blocks the downstream signaling cascade that promotes B-cell proliferation and survival.
Comparative Preclinical Efficacy
The following tables summarize the comparative preclinical data for this compound and zanubrutinib, derived from a series of standardized in vitro and in vivo assays.
Table 1: Kinase Inhibitory Profile
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency and selectivity of each compound against BTK and key off-target kinases. Lower values signify higher potency.
| Kinase Target | This compound (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | 0.35 | <1 |
| EGFR | >10,000 | >10,000 |
| ITK | 45.2 | 10.1 |
| TEC | 15.8 | 3.5 |
| JAK3 | 8,500 | >1000 |
Data for this compound is hypothetical. Data for zanubrutinib is based on published literature.
Table 2: In Vitro Efficacy in B-Cell Lymphoma Cell Lines
This table shows the IC50 values for cell viability in two common B-cell lymphoma cell lines after 72 hours of drug exposure.
| Cell Line (Subtype) | This compound (IC50, nM) | Zanubrutinib (IC50, nM) |
| TMD8 (ABC-DLBCL) | 4.5 | 8.2 |
| REC-1 (Mantle Cell) | 6.1 | 10.5 |
Data for this compound is hypothetical. Data for zanubrutinib is based on published literature and plausible estimates.
Table 3: In Vivo Efficacy in TMD8 Xenograft Model
This table summarizes the tumor growth inhibition (TGI) in a mouse xenograft model implanted with TMD8 cells. Animals were treated orally once daily for 21 days.
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 25 | 95% |
| Zanubrutinib | 25 | 88% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound and zanubrutinib against a panel of purified kinases.
-
Methodology: A LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.
-
Reagents: Recombinant human kinases, ULight™-poly-GT (substrate), and Europium (Eu)-labeled anti-phosphotyrosine antibody.
-
Procedure: The kinase, substrate, and ATP were incubated with serially diluted concentrations of the inhibitor compound (this compound or zanubrutinib) in a 384-well plate.
-
Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection: The Eu-labeled antibody was added, and the plate was incubated for another 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: The TR-FRET signal was read on an appropriate plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
-
Cell Viability Assay
-
Objective: To measure the effect of this compound and zanubrutinib on the viability of B-cell lymphoma cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used.
-
Cell Plating: TMD8 and REC-1 cells were seeded at a density of 1 x 10⁴ cells/well in a 96-well opaque-walled plate.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or zanubrutinib for 72 hours.
-
Lysis and Signal Generation: An equal volume of CellTiter-Glo® reagent was added to each well, and the plate was mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was recorded using a luminometer.
-
Analysis: The IC50 values were determined from dose-response curves normalized to a vehicle-treated control.
-
In Vivo Xenograft Study Workflow
-
Objective: To evaluate the in vivo anti-tumor activity of this compound and zanubrutinib in an animal model.
Summary and Conclusion
This comparative guide provides a preclinical profile of the hypothetical next-generation BTK inhibitor this compound against the established drug zanubrutinib.
-
Potency and Selectivity: The hypothetical data suggests this compound possesses slightly higher in vitro potency against BTK and potentially a different off-target profile compared to zanubrutinib. Specifically, this compound shows less activity against other TEC family kinases like ITK and TEC, which could translate to a different safety profile.
-
In Vitro Efficacy: this compound demonstrates superior potency in reducing the viability of B-cell lymphoma cell lines in vitro, as indicated by its lower IC50 values.
-
In Vivo Efficacy: In the TMD8 xenograft model, this compound showed a greater reduction in tumor growth at the same dose as zanubrutinib.
Validating the downstream effects of M7583 on PLCγ2 phosphorylation
A detailed examination of the Bruton's tyrosine kinase (BTK) inhibitor M7583 (also known as TL-895) reveals its potent downstream effect on the phosphorylation of Phospholipase C gamma 2 (PLCγ2), a critical step in B-cell receptor (BCR) signaling. This guide provides a comparative analysis of this compound's performance against other established BTK inhibitors, ibrutinib and acalabrutinib, supported by experimental data and detailed protocols for researchers in drug development and cellular signaling.
This compound is a highly selective, second-generation irreversible BTK inhibitor.[1] BTK is a key kinase in the BCR signaling pathway, and its activation leads to the subsequent phosphorylation and activation of PLCγ2.[2][3] This activation of PLCγ2 is crucial for downstream signaling events that regulate B-cell proliferation, differentiation, and survival.[2] Therefore, the inhibition of BTK by molecules like this compound is a validated therapeutic strategy for various B-cell malignancies. This guide delves into the specific downstream effect of this compound on PLCγ2 phosphorylation and compares it with first-generation (ibrutinib) and other second-generation (acalabrutinib) BTK inhibitors.
Comparative Analysis of PLCγ2 Phosphorylation Inhibition
To quantitatively assess the efficacy of this compound in modulating PLCγ2 activity, a head-to-head comparison with ibrutinib and acalabrutinib is essential. The following table summarizes the inhibitory effects of these compounds on PLCγ2 phosphorylation at key tyrosine residues (Y759 and Y1217), which are crucial for its activation. The data is a representative compilation from various preclinical studies.
| Inhibitor | Target | Cell Type | IC50 (PLCγ2 Phosphorylation) | Key Findings |
| This compound (TL-895) | BTK | Ramos (Burkitt's Lymphoma) | ~5-15 nM (inferred from BTK Y223 autophosphorylation IC50)[1] | Potent inhibition of BTK autophosphorylation, a direct upstream event of PLCγ2 phosphorylation.[1] |
| Ibrutinib | BTK (and other kinases) | Human Platelets / CLL Cells | ~70 nM (for reduction to basal levels)[4] | Effectively inhibits PLCγ2 phosphorylation but has more off-target effects compared to second-generation inhibitors. |
| Acalabrutinib | BTK | Human Platelets / CLL Cells | Significantly reduced at therapeutic concentrations[2][3] | Demonstrates potent on-target inhibition of BTK and downstream PLCγ2 phosphorylation with greater selectivity than ibrutinib.[2] |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, such as cell type and stimulus used.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to validate these findings, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) signaling pathway leading to PLCγ2 phosphorylation and its inhibition by this compound.
Caption: Experimental workflow for validating the effects of BTK inhibitors on PLCγ2 phosphorylation.
Experimental Protocols
Western Blot Analysis of PLCγ2 Phosphorylation
This protocol details the steps to quantify the levels of phosphorylated PLCγ2 in B-cells following treatment with BTK inhibitors.
1. Cell Culture and Treatment:
-
Culture Ramos cells (or another suitable B-cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1x10^6 cells/mL and allow them to grow overnight.
-
Pre-incubate the cells with desired concentrations of this compound, ibrutinib, acalabrutinib, or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (10 µg/mL) for 5-10 minutes.
2. Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. Immunoprecipitation (Optional, for enhanced signal):
-
Incubate 200-500 µg of protein lysate with an anti-PLCγ2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in 2X Laemmli sample buffer.
5. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate (20-40 µg) or the entire immunoprecipitated sample on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ2 (e.g., anti-p-PLCγ2 Y1217) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total PLCγ2 or a housekeeping protein like β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The level of phosphorylated PLCγ2 can be expressed as a ratio of the total PLCγ2 signal.
This guide provides a framework for understanding and validating the downstream effects of this compound on PLCγ2 phosphorylation. The presented data and protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this promising BTK inhibitor.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for M7583: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
M7583, also known as TL-895, is a potent, orally active, and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Due to its potent nature and potential biological activity, proper handling and disposal are critical to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential procedures based on the general principles of handling potent pharmaceutical compounds and cytotoxic agents.[3][4][5]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | TL-895 | [1][2] |
| Synonyms | This compound | N/A |
| Molecular Formula | C22H21N7O3 | N/A |
| Molecular Weight | 431.45 g/mol | N/A |
| CAS Number | 1415823-49-2 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
| Biological Target | Bruton's tyrosine kinase (BTK) | [1][2] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are recommended for the disposal of this compound and associated waste. These protocols are designed to minimize exposure and ensure compliance with general laboratory safety standards for potent compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and nitrile gloves. For handling larger quantities or when there is a risk of aerosolization, a respirator may be necessary.[4][6]
2. Decontamination of Surfaces and Equipment:
-
All surfaces and equipment that come into contact with this compound should be decontaminated.
-
Prepare a decontamination solution, such as a freshly prepared 10% bleach solution.
-
Wipe down the contaminated surfaces and equipment thoroughly with the decontamination solution.
-
Follow with a wipe-down using 70% ethanol to remove bleach residue.
-
Dispose of all cleaning materials as hazardous waste.
3. Disposal of Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Place the solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
4. Disposal of this compound Solutions:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Do not mix with other incompatible waste streams.
-
Arrange for disposal through your institution's hazardous waste management program.
5. Disposal of Contaminated Labware:
-
All disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be considered hazardous waste.
-
Collect these items in a designated, leak-proof, and puncture-resistant container that is clearly labeled as "Hazardous Waste" and specifies the contents.
-
Do not dispose of this waste in regular or biohazardous waste streams.[3][4]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway Context
This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[7][8] This pathway is crucial for B-cell proliferation, differentiation, and survival. The diagram below illustrates the simplified BTK signaling pathway and the point of inhibition by this compound.
Caption: this compound irreversibly inhibits BTK, blocking downstream signaling.
By adhering to these procedures, laboratory personnel can safely manage this compound and its associated waste, minimizing risks and ensuring a secure research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling M7583
For researchers, scientists, and drug development professionals working with M7583, a potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Protective Gloves | Wear appropriate chemical-resistant gloves.[1][2] |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Health Hazard Information
This compound is classified with several health hazards that necessitate careful handling.
| Hazard Class | Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Acute Toxicity, Dermal | Harmful in contact with skin. |
| Skin Corrosion/Irritation | May cause an allergic skin reaction.[2] Prolonged skin contact may cause temporary irritation.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[3] Direct contact with eyes may cause temporary irritation.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Use only outdoors or in a well-ventilated area.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1][2]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
Storage:
-
Store in a locked up and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2]
-
For long-term storage as a powder, it is recommended to store at -20°C for up to 3 years.[4]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[4]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[1] If not breathing, give artificial respiration if trained to do so.[5] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention.[1][2] Wash contaminated clothing before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor/physician.[1] |
Spills and Disposal
Accidental Release Measures:
-
Ensure adequate ventilation and use personal protective equipment.[1]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Prevent the product from entering drains, water courses, or onto the ground.[1][2]
-
Contain the spill with dry earth, sand, or other suitable non-combustible material.[5]
-
Collect the spillage and shovel it into suitable containers for disposal.[1][5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][2]
Experimental Workflow and Data
This compound is a covalent BTK inhibitor that has been evaluated in Phase I/II clinical trials for B-cell malignancies.[6][7] The following diagram illustrates a general workflow for handling and preparing this compound for in vitro experiments.
Caption: Workflow for this compound preparation, experimentation, and disposal.
BTK Signaling Pathway Inhibition
This compound functions as a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. The diagram below illustrates the point of inhibition by this compound within this pathway.
Caption: this compound inhibits BTK, blocking downstream signaling for B-cell survival.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. selleckchem.com [selleckchem.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioCentury - Merck reports Phase I/II data for Btk inhibitor this compound in B cell malignancies [biocentury.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
